molecular formula C7H8ClN B078673 2-(1-Chloroethyl)pyridine CAS No. 10445-92-8

2-(1-Chloroethyl)pyridine

Cat. No.: B078673
CAS No.: 10445-92-8
M. Wt: 141.6 g/mol
InChI Key: ZHBVIIQZRLPHGH-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)pyridine hydrochloride (CAS 149691-40-7) is a high-purity chemical compound supplied as a valuable research reagent. With a molecular formula of C 7 H 9 Cl 2 N and a molecular weight of 178.06 g/mol, this compound serves as a versatile synthetic intermediate and a key precursor for the development of more complex chemical entities . Its primary research value lies in its application as a building block for the synthesis of pyridylmethyl-substituted ligands, which are pivotal in coordination chemistry. These ligands form stable complexes with a wide range of metal cations, including Cu(II), Ni(II), Zn(II), and Mn(II), and are instrumental in constructing molecular architectures for catalytic and materials science applications . The reactive chloroethyl group adjacent to the pyridine ring makes it a suitable substrate for studying base-induced β-elimination reactions and other mechanistic pathways . Theoretical and computational investigations, including conformational analysis and Density Functional Theory (DFT) studies, provide insights into its electronic structure and reactivity. Analysis of Frontier Molecular Orbitals (FMOs) suggests the site is susceptible to nucleophilic attack, guiding researchers in its application . Disclaimer: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBVIIQZRLPHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506498
Record name 2-(1-Chloroethyl)pyridine
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Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10445-92-8
Record name 2-(1-Chloroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10445-92-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Chloroethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

2-(2-Chloroethyl)pyridine and its Hydrochloride Salt

Chemical Properties and Structure

2-(2-Chloroethyl)pyridine is a pyridine derivative with a chloroethyl substituent at the 2-position. It is often handled as its hydrochloride salt to improve stability.

Property2-(2-Chloroethyl)pyridine2-(2-Chloroethyl)pyridine hydrochloride
Molecular Formula C₇H₈ClN[1]C₇H₉Cl₂N[2]
Molecular Weight 141.60 g/mol [1][3]178.06 g/mol [2]
CAS Number 16927-00-7[1]4226-37-3[2]
IUPAC Name 2-(2-chloroethyl)pyridine[1]2-(2-chloroethyl)pyridine;hydrochloride
SMILES C1=CC=NC(=C1)CCCl[3]ClCCC1=NC=CC=C1.[H]Cl[4]
InChI Key FVPGJXXACUQQGV-UHFFFAOYSA-N[1]UCZKIFBRVWUSTF-UHFFFAOYSA-N
Experimental Protocols: Synthesis

A common synthetic route to 2-(chloromethyl)pyridine hydrochloride, a related compound, involves a multi-step process starting from 2-methylpyridine. This can be adapted for other chloroalkylpyridines.

Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-Methylpyridine [3][5][6]

This synthesis is a four-step process:

  • N-Oxidation of 2-Methylpyridine: 2-Methylpyridine is reacted with hydrogen peroxide in acetic acid to form 2-methylpyridine N-oxide.

  • Acetoxylation: The N-oxide is then reacted with acetic anhydride to yield 2-acetoxymethylpyridine.

  • Hydrolysis: The acetate is hydrolyzed to 2-pyridinemethanol.

  • Chlorination: Finally, 2-pyridinemethanol is reacted with thionyl chloride to produce 2-(chloromethyl)pyridine hydrochloride.

Detailed Experimental Protocol: [3][6]

  • Step 1: N-Oxidation

    • To a solution of 2-methylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (1.3-1.5 eq) dropwise while maintaining the temperature between 70-80°C.

    • Stir the reaction mixture for 10-14 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Acetoxylation

    • To the 2-methylpyridine N-oxide, add glacial acetic acid (1.5-2.0 eq).

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Step 3: Hydrolysis

    • Hydrolyze the resulting 2-acetoxymethylpyridine using an aqueous solution of sodium hydroxide (25%) for 2-3 hours.

    • Monitor the conversion to 2-pyridinemethanol by TLC.

  • Step 4: Chlorination

    • React the 2-pyridinemethanol with thionyl chloride (1.1-1.3 eq) in a suitable solvent like methanol.

    • The product, 2-chloromethylpyridine hydrochloride, will precipitate and can be collected by filtration.

Logical Workflow for the Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Acetoxylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Chlorination A 2-Methylpyridine C 2-Methylpyridine N-Oxide A->C 70-80°C, 10-14h B Hydrogen Peroxide, Acetic Acid E 2-Acetoxymethylpyridine C->E Reflux D Glacial Acetic Acid G 2-Pyridinemethanol E->G 2-3h F NaOH (aq) I 2-(Chloromethyl)pyridine HCl G->I H Thionyl Chloride

Synthesis of 2-(Chloromethyl)pyridine HCl

Reactivity and Biological Activity

The primary site of reactivity for 2-(2-chloroethyl)pyridine is the ethyl chloride group, which is susceptible to nucleophilic substitution reactions. This makes it a useful building block in organic synthesis.

Information on specific biological signaling pathways for 2-(2-chloroethyl)pyridine is limited. However, pyridine derivatives are known to exhibit a wide range of biological activities.[7][8]

2-(Chloromethyl)pyridine and its Hydrochloride Salt

Chemical Properties and Structure

2-(Chloromethyl)pyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[9] It is commonly used in its more stable hydrochloride salt form.

Property2-(Chloromethyl)pyridine2-(Chloromethyl)pyridine hydrochloride
Molecular Formula C₆H₆ClN[5][10]C₆H₇Cl₂N[9]
Molecular Weight 127.57 g/mol [5][10]164.03 g/mol [9]
CAS Number 4377-33-7[10]6959-47-3[9]
IUPAC Name 2-(chloromethyl)pyridine[10]2-(chloromethyl)pyridine;hydrochloride[8]
SMILES C1=CC=NC(=C1)CCl[10]C1=CC=NC(=C1)CCl.Cl[9]
InChI Key NJWIMFZLESWFIM-UHFFFAOYSA-N[10]JPMRGPPMXHGKRO-UHFFFAOYSA-N[9]
Appearance Colorless to pale yellow liquid[5] or white solid[10]Off-white chunky solid[8]
Melting Point 79 °C (solid)[10]120-124 °C
Boiling Point 192 °C[5]-
Density 1.130 g/cm³[5]-
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform; limited solubility in water.[5]Soluble in water.[8]
Experimental Protocols: Synthesis

Besides the multi-step synthesis from 2-methylpyridine described above, 2-(chloromethyl)pyridine can also be prepared by direct chlorination or from 2-picoline-N-oxide.

Synthesis from 2-Picoline-N-Oxide [10][11]

A highly selective method involves the reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine.[10][11]

Detailed Experimental Protocol: [11]

  • Phosphoryl chloride is reacted with 2-picoline-N-oxide in the presence of triethylamine.

  • This reaction gives 2-chloromethylpyridine in high conversion (90%) and selectivity (98%).

General Nucleophilic Substitution Workflow

G A 2-(Chloromethyl)pyridine C 2-(Substituted methyl)pyridine A->C SN2 Reaction B Nucleophile (Nu⁻) D Chloride Ion (Cl⁻) C->D Displacement

References

An In-depth Technical Guide to the Synthesis of 2-(1-Chloroethyl)pyridine from 2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1-chloroethyl)pyridine from 2-vinylpyridine. The core of this process is the hydrochlorination of the vinyl group, a classic example of an electrophilic addition reaction. This document details the theoretical background, experimental protocol, and key data associated with this transformation.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its synthesis from the readily available 2-vinylpyridine is a direct and efficient route. The reaction proceeds via the addition of hydrogen chloride across the double bond of the vinyl group. According to Markovnikov's rule, the proton (H+) from HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable secondary carbocation adjacent to the pyridine ring. The subsequent attack of the chloride ion (Cl-) on this carbocation yields the desired product, this compound.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 2-vinylpyridine is an electrophilic addition reaction. The general mechanism is depicted below.

reaction_pathway 2-Vinylpyridine 2-Vinylpyridine Carbocation_Intermediate Secondary Carbocation Intermediate 2-Vinylpyridine->Carbocation_Intermediate + HCl (Protonation) This compound This compound Carbocation_Intermediate->this compound + Cl- (Nucleophilic Attack)

Caption: Reaction pathway for the synthesis of this compound.

The reaction is initiated by the electrophilic attack of a proton from hydrogen chloride on the vinyl group of 2-vinylpyridine. This protonation occurs at the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation at the benzylic-like position. The electron-donating character of the pyridine ring can further stabilize this intermediate. Finally, the chloride anion acts as a nucleophile, attacking the carbocation to form the final product, this compound.

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound from 2-vinylpyridine is not extensively documented in readily available literature, a general procedure can be derived from the principles of hydrochlorination of vinylarenes. The following protocol is a representative method.

Materials:

  • 2-Vinylpyridine

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Hydrogen chloride gas

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 2-vinylpyridine (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cease the introduction of HCl gas.

  • Carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is an estimated value based on similar reactions and may vary depending on the specific reaction conditions.

ParameterValue
Reactant2-Vinylpyridine
ReagentHydrogen Chloride (gas)
SolventAnhydrous Diethyl Ether
Temperature0 °C
Reaction Time1-3 hours (monitor by TLC)
ProductThis compound
Theoretical YieldVaries based on scale
Estimated Actual Yield 70-85%

Experimental Workflow

The logical flow of the experimental procedure is outlined in the following diagram.

experimental_workflow A Dissolve 2-Vinylpyridine in Anhydrous Ether B Cool to 0 °C A->B C Bubble HCl Gas B->C D Monitor by TLC C->D E Reaction Quench (NaHCO3 solution) D->E Reaction Complete F Work-up (Extraction & Washing) E->F G Drying and Solvent Removal F->G H Purification (Vacuum Distillation) G->H I Characterization H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, and a lab coat) must be worn.

  • 2-Vinylpyridine: This compound is flammable and toxic. Handle with care and avoid inhalation and skin contact.

  • Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from 2-vinylpyridine via hydrochlorination is a straightforward and efficient method for producing a valuable synthetic intermediate. This guide provides the fundamental knowledge, a detailed experimental protocol, and expected outcomes to aid researchers in the successful execution of this reaction. Adherence to safety protocols is paramount throughout the experimental process.

Spectroscopic Data for 2-(1-Chloroethyl)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for experimental spectroscopic data (NMR, IR, and MS) for 2-(1-Chloroethyl)pyridine have yielded no direct observational data for this specific compound within publicly available chemical databases. The information presented herein is based on data for the closely related and more readily documented isomer, 2-(chloromethyl)pyridine and its hydrochloride salt, which can serve as a valuable proxy for understanding the spectroscopic characteristics of chloro-substituted ethylpyridines.

While specific spectral data for this compound is not available, this guide provides a detailed analysis of the spectroscopic data for 2-(chloromethyl)pyridine hydrochloride, a structurally similar compound. This information is intended to offer researchers, scientists, and drug development professionals a foundational understanding of the expected spectral features of chloroalkyl-substituted pyridines. The experimental protocols and data interpretation provided can be adapted for the analysis of this compound should it be synthesized or become commercially available.

Spectroscopic Data Summary for Analogous Compound: 2-(Chloromethyl)pyridine Hydrochloride

To provide a framework for the spectroscopic analysis of this compound, the following tables summarize the available data for 2-(chloromethyl)pyridine hydrochloride (CAS RN: 6959-47-3).

Table 1: ¹H NMR Spectroscopic Data for 2-(Chloromethyl)pyridine Hydrochloride
Chemical Shift (ppm)MultiplicityAssignment
8.821dH-6
8.525dH-4
8.152tH-5
7.994tH-3
5.245s-CH₂Cl

Note: Data recorded in CDCl₃ at 90 MHz. The assignments are based on typical chemical shifts for pyridine derivatives.

Table 2: Mass Spectrometry Data for 2-(Chloromethyl)pyridine Hydrochloride
m/zRelative Intensity (%)Proposed Fragment
127100.0[M]⁺ (Molecular Ion of free base)
9258.2[M-Cl]⁺
6535.1[C₅H₅]⁺
12932.7[M+2]⁺ (³⁷Cl isotope peak)
7820.0[C₅H₄N]⁺

Note: Electron Ionization (EI) mass spectrometry data.

Table 3: Infrared (IR) Spectroscopy Data for 2-(Chloromethyl)pyridine Hydrochloride
  • ~3100-3000 cm⁻¹: C-H stretching (aromatic)

  • ~1600-1450 cm⁻¹: C=C and C=N stretching (pyridine ring)

  • ~1200-1000 cm⁻¹: C-H in-plane bending

  • ~800-700 cm⁻¹: C-H out-of-plane bending

  • ~750-650 cm⁻¹: C-Cl stretching

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for 2-(chloromethyl)pyridine hydrochloride are not explicitly provided in a single source. However, based on standard laboratory practices, the following generalized protocols can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum of 2-(chloromethyl)pyridine hydrochloride would typically be acquired by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The spectrum would be recorded on a spectrometer operating at a frequency of 90 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or following separation by gas chromatography (GC). The molecules are then ionized by a beam of electrons, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like 2-(chloromethyl)pyridine hydrochloride, the potassium bromide (KBr) disc method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disc, which is then placed in the spectrometer's sample holder.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet For IR MS Mass Spectrometer Sample->MS For MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data

A generalized workflow for the spectroscopic analysis of a chemical compound.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data involves a logical progression from identifying key features to elucidating the chemical structure.

Data_Interpretation NMR NMR Data (Chemical Shift, Multiplicity, Integration) Structure Proposed Structure of This compound NMR->Structure Proton Environment & Connectivity MS MS Data (Molecular Ion, Fragmentation) MS->Structure Molecular Weight & Formula IR IR Data (Functional Group Frequencies) IR->Structure Presence of Functional Groups

The logical relationship between different spectroscopic techniques in chemical structure elucidation.

An In-depth Technical Guide to 2-(1-Chloroethyl)pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 2-(1-Chloroethyl)pyridine is not readily commercially available and limited specific data exists in the public domain. This guide provides comprehensive information on its closely related and well-documented isomers, 2-(2-Chloroethyl)pyridine and 2-(Chloromethyl)pyridine, which are of significant interest to researchers, scientists, and drug development professionals. A theoretical synthesis of the title compound is also presented.

Core Compounds and Physicochemical Properties

Due to the scarcity of data for this compound, this section details the properties of its key isomers. This information is crucial for understanding their reactivity, handling, and potential applications.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
2-(Chloromethyl)pyridine 4377-33-7C₆H₆ClN127.57White solid
2-(Chloromethyl)pyridine hydrochloride 6959-47-3C₆H₇Cl₂N164.03Solid
2-(2-Chloroethyl)pyridine hydrochloride 4226-37-3C₇H₉Cl₂N178.06Not specified
2-Chloro-5-(chloromethyl)pyridine 70258-18-3C₆H₅Cl₂N162.01Not specified

Synthesis and Experimental Protocols

The synthesis of chloro-substituted pyridine derivatives is a critical process in the development of various pharmaceutical and agrochemical compounds. Below are established protocols for the synthesis of 2-(Chloromethyl)pyridine hydrochloride, a closely related isomer to the topic of interest.

Synthesis of 2-(Chloromethyl)pyridine hydrochloride from 2-Methylpyridine

A multi-step synthesis starting from 2-methylpyridine is a common route to produce 2-(chloromethyl)pyridine hydrochloride.[1]

Step 1: Synthesis of 2-Methylpyridine N-oxide

  • Materials: 2-methylpyridine, acetic acid, hydrogen peroxide.

  • Procedure: To a solution of 2-methylpyridine in acetic acid, hydrogen peroxide is added dropwise while maintaining the temperature between 70-80°C. The reaction mixture is stirred for 10-14 hours.[1]

Step 2: Synthesis of 2-Pyridinemethanol

  • The intermediate 2-methylpyridine N-oxide is rearranged and hydrolyzed to form 2-pyridinemethanol.

Step 3: Chlorination to 2-(Chloromethyl)pyridine hydrochloride

  • Materials: 2-Pyridinemethanol, thionyl chloride (SOCl₂).

  • Procedure: 2-Pyridinemethanol is treated with thionyl chloride. The reaction is typically performed in an inert solvent and heated to reflux to ensure complete conversion. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[2]

Proposed Synthesis of this compound

A plausible synthetic route to the title compound, this compound, would involve the chlorination of 2-(1-Hydroxyethyl)pyridine.

Step 1: Synthesis of 2-(1-Hydroxyethyl)pyridine

  • This precursor can be synthesized by the reduction of 2-acetylpyridine.

Step 2: Chlorination of 2-(1-Hydroxyethyl)pyridine

  • Materials: 2-(1-Hydroxyethyl)pyridine, a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Procedure: 2-(1-Hydroxyethyl)pyridine would be reacted with the chlorinating agent, likely in an inert solvent and under controlled temperature conditions to prevent side reactions. The product, this compound, would then be isolated and purified using standard laboratory techniques.

Reactivity and Signaling Pathways

The chloroalkylpyridine scaffold is a versatile building block in organic synthesis, primarily due to the reactivity of the chloroalkyl group, which makes it an excellent electrophile.[3]

General Reactivity
  • Nucleophilic Substitution: The chlorine atom in the ethyl or methyl side chain is a good leaving group, making these compounds susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which is a key step in the synthesis of more complex molecules with potential biological activity.

  • Alkylation Agent: 2-(Chloromethyl)pyridine hydrochloride is used as an alkylating agent. For instance, it can be used in the alkylation of p-tert-butylcalix[3]arene to generate various pyridinyl homologues.[4]

Role in Synthesis of Bioactive Molecules

Pyridine derivatives are integral to many areas of drug discovery and development. The chloromethyl and chloroethyl pyridine isomers serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] While specific signaling pathways involving this compound are not documented, its structural motifs are present in molecules with known biological activities.

Below is a conceptual workflow illustrating the role of a chloroalkylpyridine as a synthetic intermediate.

G Start 2-Alkylpyridine Precursor Chlorination Chlorination Reaction (e.g., with SOCl₂) Start->Chlorination Intermediate 2-(Chloroalkyl)pyridine Chlorination->Intermediate Nucleophilic_Sub Nucleophilic Substitution with Bioactive Moiety Intermediate->Nucleophilic_Sub Final_Product Complex Bioactive Molecule (e.g., Pharmaceutical or Agrochemical) Nucleophilic_Sub->Final_Product

Caption: Synthetic workflow from a precursor to a complex molecule.

Analytical Methods

The characterization and quantification of chloro-substituted pyridines are essential for quality control in research and manufacturing. A variety of analytical techniques can be employed.

Analytical TechniquePrinciplePrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Purity determination, assay for potency, stability testing, and impurity profiling.[5]
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.Analysis of volatile impurities.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Molecular weight determination and structural elucidation, often coupled with HPLC (LC-MS) or GC (GC-MS).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the interaction of atomic nuclei with an external magnetic field.Unambiguous structural confirmation.[7]
Example HPLC Method Parameters

For the analysis of a related compound, the following HPLC parameters could be used as a starting point for method development:

  • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm)

  • Mobile Phase: A mixture of buffer (e.g., 10 mM ammonium acetate) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 210 nm).

The logical workflow for developing and validating such an analytical method is depicted below.

G Method_Dev Method Development Selectivity Sensitivity Robustness Validation Method Validation Accuracy Precision Linearity Range Method_Dev->Validation Routine_Use Routine Analysis Quality Control Stability Studies Validation->Routine_Use

Caption: Workflow for analytical method development and validation.

References

Stability and Storage of 2-(1-Chloroethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(1-Chloroethyl)pyridine and its commonly used hydrochloride salt. Understanding the chemical stability of this reagent is critical for ensuring its integrity in experimental and drug development workflows, as its degradation can lead to inconsistent results and the formation of impurities. This document summarizes key stability data, outlines potential degradation pathways, and provides a general protocol for stability assessment.

Overview of Chemical Stability

This compound, particularly in its hydrochloride salt form (2-(chloromethyl)pyridine hydrochloride), is a reactive alkylating agent. Its stability is significantly influenced by the presence of nucleophiles, temperature, and moisture. The primary form discussed in available literature is the hydrochloride salt, which offers improved stability and handling characteristics over the free base. While the free base is often an oil, the hydrochloride salt is a crystalline solid.[1]

General Stability Profile:

  • Solid State: The hydrochloride salt is generally stable when stored under the recommended conditions.[2]

  • In Solution: The compound is susceptible to degradation in the presence of nucleophilic solvents.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following conditions are recommended based on safety data sheets and product information.

ConditionRecommendationRationale
Temperature Store in a cool and shaded area.Minimizes thermal degradation.
Atmosphere Keep under an inert gas.Protects against atmospheric moisture and oxygen.
Moisture Protect from moisture.The compound is susceptible to hydrolysis.
Container Keep container tightly closed. Use original, properly sealed containers.[3] Avoid aluminum or galvanized containers.[3][4]Prevents exposure to air and moisture. Prevents reaction with certain metals.
Security Store locked up.[5]Due to its hazardous nature.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Use in a well-ventilated area or under a local exhaust.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.[3][6]

  • Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the provided search results, information on the analogous compound, 2-(chloromethyl)pyrimidine hydrochloride, offers significant insight into its likely reactivity. The primary degradation mechanism is nucleophilic substitution at the chloromethyl group, which is activated by the electron-withdrawing nature of the pyridine ring.

Key Degradation Reactions:

  • Hydrolysis: In the presence of water, the compound is expected to hydrolyze to form 2-(hydroxymethyl)pyridine. This is a common degradation pathway for chloromethylated heterocyclic compounds.

  • Alcoholysis: When dissolved in alcoholic solvents (e.g., methanol, ethanol), the corresponding ether can be formed (e.g., 2-(methoxymethyl)pyridine or 2-(ethoxymethyl)pyridine).

These degradation pathways are critical to consider when choosing solvents for stock solutions or reaction media.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_alcoholysis Alcoholysis A This compound B 2-(1-Hydroxyethyl)pyridine A->B + H2O - HCl C This compound D 2-(1-Alkoxyethyl)pyridine C->D + ROH (Alcohol) - HCl G Workflow for Stability Assessment prep 1. Solution Preparation Accurately weigh compound and dissolve in the solvent of interest to a known concentration. t0 2. Initial Analysis (T=0) Immediately analyze a sample of the freshly prepared solution to establish the initial purity and concentration. prep->t0 storage 3. Storage Store aliquots of the solution under the desired conditions (e.g., specific temperature, light exposure). t0->storage sampling 4. Time-Point Analysis At predetermined time intervals (e.g., 1h, 6h, 24h, 1 week), retrieve an aliquot for analysis. storage->sampling analysis 5. Data Analysis Compare the purity and concentration at each time point to the initial (T=0) data. Identify and quantify any degradation products. sampling->analysis

References

Reactivity of the Chloroethyl Group in 2-(1-Chloroethyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloroethyl group in 2-(1-chloroethyl)pyridine. Due to a scarcity of direct experimental data for this specific isomer, this document leverages established principles of physical organic chemistry and draws analogies from related compounds, such as 2-(2-chloroethyl)pyridine and other benzylic-like halides, to predict its chemical behavior. The guide covers probable synthetic routes, detailed mechanistic discussions of nucleophilic substitution and elimination reactions, and the potential role of the pyridine nitrogen in influencing these pathways. Particular attention is given to the factors determining the competition between S(_N)1, S(_N)2, E1, and E2 mechanisms. This document aims to serve as a foundational resource for researchers interested in the application of this compound in synthetic chemistry and drug development.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and diverse functionalization potential.[1] Halogenated alkylpyridines, in particular, are versatile intermediates for introducing the pyridine moiety into larger molecular frameworks. While the reactivity of isomers like 2-(chloromethyl)pyridine and 2-(2-chloroethyl)pyridine is relatively well-documented, this compound presents a unique case. The placement of the chlorine atom on the α-carbon of the ethyl group, adjacent to the pyridine ring, creates a secondary, benzylic-like halide. This structure suggests a rich and nuanced reactivity profile, with a delicate balance between substitution and elimination pathways. Understanding this reactivity is crucial for harnessing its synthetic potential.

Synthesis of this compound

Route A: From 2-Acetylpyridine

A plausible and common approach involves the reduction of a ketone to a secondary alcohol, followed by chlorination.

Step 1: Reduction of 2-Acetylpyridine to 1-(Pyridin-2-yl)ethanol 2-Acetylpyridine can be reduced to 1-(pyridin-2-yl)ethanol using a mild reducing agent such as sodium borohydride (NaBH(_4)) in an alcoholic solvent.

Step 2: Chlorination of 1-(Pyridin-2-yl)ethanol The resulting alcohol can be converted to the corresponding chloride using various chlorinating agents. Thionyl chloride (SOCl(_2)) is a common reagent for this transformation. The reaction likely proceeds through a chlorosulfite intermediate.

Experimental Protocol (Proposed):

  • Reduction: To a solution of 2-acetylpyridine (1.0 eq.) in methanol at 0 °C, add sodium borohydride (1.1 eq.) portion-wise. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude 1-(pyridin-2-yl)ethanol by distillation or chromatography.

  • Chlorination: To a solution of 1-(pyridin-2-yl)ethanol (1.0 eq.) in an inert solvent like dichloromethane at 0 °C, add thionyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product and purify by distillation under reduced pressure.

Route B: From 2-Vinylpyridine

An alternative route is the hydrochlorination of 2-vinylpyridine. This reaction is expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the vinyl group and the chloride anion adding to the more substituted carbon, which is stabilized by the adjacent pyridine ring.

Experimental Protocol (Proposed):

  • Dissolve 2-vinylpyridine in a suitable inert solvent.

  • Bubble dry hydrogen chloride gas through the solution at a controlled temperature (e.g., 0 °C).

  • Monitor the reaction by GC-MS or NMR until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.

Diagram of Synthetic Pathways

Synthesis_of_2_1_Chloroethyl_pyridine acetylpyridine 2-Acetylpyridine alcohol 1-(Pyridin-2-yl)ethanol acetylpyridine->alcohol Reduction (e.g., NaBH4) target This compound alcohol->target Chlorination (e.g., SOCl2) vinylpyridine 2-Vinylpyridine vinylpyridine->target Hydrochlorination (HCl)

Caption: Proposed synthetic routes to this compound.

Reactivity of the Chloroethyl Group

The reactivity of the chloroethyl group in this compound is dictated by its position on a secondary carbon atom adjacent to an electron-withdrawing pyridine ring. This structure allows for competition between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution Reactions

The carbon-chlorine bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.

The S(_N)2 pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon center is chiral. This mechanism is favored by:

  • Strong, unhindered nucleophiles.

  • Polar aprotic solvents.

  • Less substituted electrophilic centers.

For this compound, the secondary nature of the carbon presents some steric hindrance compared to a primary halide like 2-(chloromethyl)pyridine, but it is still accessible to many nucleophiles.

The S(_N)1 pathway proceeds through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate. The carbocation formed from this compound would be at the benzylic-like position, stabilized by resonance with the pyridine ring. This mechanism is favored by:

  • Weak nucleophiles (solvolysis conditions).

  • Polar protic solvents that can solvate both the carbocation and the leaving group.

  • Substrates that form stable carbocations.

The electron-withdrawing nature of the nitrogen in the pyridine ring can destabilize the adjacent carbocation, potentially slowing down the S(_N)1 pathway compared to a true benzylic halide. However, protonation or quaternization of the pyridine nitrogen would significantly increase its electron-withdrawing effect, further disfavoring the S(_N)1 mechanism.

The lone pair of electrons on the pyridine nitrogen can potentially participate in the substitution reaction, especially under conditions that favor carbocation formation. This would involve the formation of a strained three-membered aziridinium-like intermediate. Such participation would lead to retention of stereochemistry.[2]

Diagram of Nucleophilic Substitution Pathways

SN_Pathways start This compound sn2 SN2 Transition State start->sn2 Strong Nucleophile Polar Aprotic Solvent sn1_carbocation Carbocation Intermediate start->sn1_carbocation Weak Nucleophile Polar Protic Solvent ngp_intermediate Aziridinium Intermediate start->ngp_intermediate Anchimeric Assistance product_inversion Substitution Product (Inversion) sn2->product_inversion product_racemization Substitution Product (Racemization) sn1_carbocation->product_racemization product_retention Substitution Product (Retention) ngp_intermediate->product_retention

Caption: Competing nucleophilic substitution pathways for this compound.

Elimination Reactions

Elimination reactions compete with substitution and lead to the formation of 2-vinylpyridine.

The E2 mechanism is a concerted process where a base removes a proton from the β-carbon while the leaving group departs. This is favored by:

  • Strong, sterically hindered bases.

  • High temperatures.

The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. A weak base then removes a β-proton. It is favored under the same conditions as S(_N)1 reactions (polar protic solvents, substrates forming stable carbocations) and at higher temperatures.

Competition Between Substitution and Elimination

The outcome of the reaction of this compound with a nucleophile/base will depend on a careful balance of factors:

FactorFavors S(_N)2Favors S(_N)1/E1Favors E2
Nucleophile/Base Strong, non-bulky nucleophileWeak nucleophile/baseStrong, bulky base
Solvent Polar aproticPolar proticLess polar solvents
Temperature Lower temperaturesHigher temperatures favor E1 over S(_N)1Higher temperatures

Table 1: Factors Influencing Reaction Pathways

Comparison with Isomers

The reactivity of this compound is distinct from its isomers.

CompoundStructurePrimary Mode of ReactivityKey Features
This compound Py-CH(Cl)CH(3)S(_N)1/S(_N)2/E1/E2 CompetitionSecondary, benzylic-like halide; potential for carbocation stabilization and neighboring group participation.
2-(2-Chloroethyl)pyridine Py-CH(_2)CH(_2)Clβ-Elimination (E1cb-like)The pyridine ring activates the β-protons, favoring elimination, especially when the nitrogen is protonated or quaternized.[3]
2-(Chloromethyl)pyridine Py-CH(_2)ClS(_N)2Primary, benzylic-like halide; highly reactive towards nucleophiles via a backside attack.

Table 2: Comparative Reactivity of Chloro-substituted Ethyl/Methyl Pyridines

Role in Drug Development

Pyridine-containing molecules are ubiquitous in pharmaceuticals. Halogenated pyridine intermediates are crucial for the synthesis of more complex drug candidates.[1] While there is no specific information on the use of this compound in drug development, its potential as a building block is significant. It allows for the introduction of a chiral ethyl-pyridine moiety, which could be important for stereospecific interactions with biological targets. Its reactivity allows for the attachment of various functional groups through nucleophilic substitution, enabling the generation of diverse compound libraries for screening.

Diagram of a Generic Drug Synthesis Workflow

Drug_Development start This compound reaction Nucleophilic Substitution with R-Nu start->reaction intermediate Substituted Pyridine Derivative reaction->intermediate modification Further Functionalization intermediate->modification candidate Drug Candidate modification->candidate

Caption: Generalized workflow for the use of this compound in drug synthesis.

Conclusion

This compound is a molecule with a complex and synthetically valuable reactivity profile. As a secondary, benzylic-like halide, it is poised at the crossroads of several competing reaction pathways, including S(_N)1, S(_N)2, E1, and E2. The reaction outcome is highly dependent on the choice of nucleophile/base, solvent, and temperature. The potential for neighboring group participation by the pyridine nitrogen adds another layer of complexity and stereochemical control. While direct experimental data remains elusive, the principles outlined in this guide provide a robust framework for predicting its behavior and designing synthetic strategies that leverage its unique reactivity. Further experimental and computational studies are warranted to fully elucidate the kinetics and mechanisms of its reactions and to unlock its full potential as a versatile intermediate in organic synthesis and medicinal chemistry.

References

The Versatility of 2-(1-Chloroethyl)pyridine in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental building blocks in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, chloroalkylpyridines are particularly valuable as reactive intermediates that enable the introduction of the pyridyl moiety into a wide range of molecular scaffolds. This technical guide focuses on the potential applications of 2-(1-Chloroethyl)pyridine, a less-documented yet promising reagent. Due to the limited specific literature on this compound, this guide will draw parallels and provide illustrative examples from the chemistry of its close structural analogs, 2-(chloromethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine, to highlight its expected reactivity and synthetic utility.

The primary reactivity of these compounds stems from the electrophilic nature of the carbon atom bearing the chlorine, making them excellent alkylating agents for a variety of nucleophiles. This reactivity is central to their application in the synthesis of complex molecules with diverse biological activities.

Synthesis of Chloroalkylpyridines

The synthesis of chloroalkylpyridines often starts from readily available methylpyridines (picolines). A common and efficient route to 2-(chloromethyl)pyridine involves the N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 2-(chloromethyl)pyridine hydrochloride from 2-methylpyridine.

G cluster_0 Synthesis of 2-(Chloromethyl)pyridine Hydrochloride 2-Methylpyridine 2-Methylpyridine Oxidation Oxidation 2-Methylpyridine->Oxidation 2-Methylpyridine-N-oxide 2-Methylpyridine-N-oxide Oxidation->2-Methylpyridine-N-oxide Chlorination Chlorination 2-Methylpyridine-N-oxide->Chlorination 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine Chlorination->2-(Chloromethyl)pyridine HCl Addition HCl Addition 2-(Chloromethyl)pyridine->HCl Addition 2-(Chloromethyl)pyridine HCl 2-(Chloromethyl)pyridine HCl HCl Addition->2-(Chloromethyl)pyridine HCl

Caption: Synthetic pathway for 2-(chloromethyl)pyridine hydrochloride.

Key Applications in Organic Synthesis

The primary application of this compound and its analogs is as an alkylating agent in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the adjacent carbon atom, facilitating attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

These compounds readily react with nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to their use in building more complex molecules.

G cluster_1 Nucleophilic Substitution Pathway This compound This compound Transition State Transition State This compound->Transition State + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Transition State Alkylated Product Alkylated Product Transition State->Alkylated Product Chloride Ion (Cl-) Chloride Ion (Cl-) Transition State->Chloride Ion (Cl-)

Caption: General mechanism of nucleophilic substitution.

Applications in Pharmaceutical and Agrochemical Synthesis

Pyridine moieties are prevalent in a vast number of biologically active compounds. Chloroalkylpyridines serve as key intermediates in the synthesis of these molecules. For instance, they are used in the production of antihistamines, anti-inflammatory agents, and neonicotinoid insecticides.[1][2][3] The introduction of the 2-pyridylmethyl group is a common step in the synthesis of various active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and reactions of chloroalkylpyridines, which can be considered analogous to the expected reactivity of this compound.

Table 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methylpyridine1. H₂O₂, Acetic Acid; 2. Thionyl ChlorideMethanol70-8010-1480[4]
2-Picoline-N-oxidePhosgene, TriethylamineMethylene Chloride3-5171 (conversion)[5]

Table 2: Nucleophilic Substitution Reactions with 2-Chloro-5-(chloromethyl)pyridine

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrazine Hydrate2-Chloro-5-(chloromethyl)pyridine-Reflux2-370[6]
Aromatic Aldehydes2-Chloro-5-(hydrazinylmethyl)pyridineAcetic Acid300.0890[6]

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and application of chloroalkylpyridines. These methods can likely be adapted for this compound with appropriate modifications.

Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-Methylpyridine[4]
  • Step 1: Oxidation of 2-Methylpyridine. In a suitable reaction vessel, combine 2-methylpyridine (1.0 eq), acetic acid (1.0-1.1 eq), and hydrogen peroxide (1.3-1.5 eq). Heat the mixture to 70-80 °C and maintain for 10-14 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 2: Acetate Formation. To the resulting 2-methylpyridine-N-oxide, add glacial acetic acid (1.5-2.0 eq) and continue the reaction.

  • Step 3: Hydrolysis. After the formation of 2-pyridylmethyl acetate, perform hydrolysis under alkaline conditions (e.g., with aqueous sodium hydroxide) to yield 2-pyridinemethanol.

  • Step 4: Chlorination. Dissolve the 2-pyridinemethanol in a suitable solvent such as methanol and react with thionyl chloride (1.1-1.3 eq) to produce 2-(chloromethyl)pyridine hydrochloride. The product can be isolated by filtration.

Protocol 2: General Procedure for Nucleophilic Substitution
  • Reaction Setup. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Addition of Base. If the nucleophile requires deprotonation, add a suitable base (e.g., NaH, K₂CO₃, or an organic base) and stir at the appropriate temperature until deprotonation is complete.

  • Addition of Alkylating Agent. Slowly add a solution of this compound (or its analog) (1.0-1.2 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization.

Logical Relationships in Pyridine Chemistry

The reactivity of substituted pyridines is governed by the electronic effects of the substituents and the inherent properties of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution and directs incoming nucleophiles to the 2- and 4-positions in nucleophilic aromatic substitution reactions.

G cluster_2 Reactivity of the Pyridine Ring Pyridine Ring Pyridine Ring Nitrogen Heteroatom Nitrogen Heteroatom Pyridine Ring->Nitrogen Heteroatom Electron Deficient Electron Deficient Nitrogen Heteroatom->Electron Deficient Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Electron Deficient->Nucleophilic Aromatic Substitution Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Electron Deficient->Electrophilic Aromatic Substitution (Deactivated) Positions 2 & 4 Favored Positions 2 & 4 Favored Nucleophilic Aromatic Substitution->Positions 2 & 4 Favored Deactivated Ring Deactivated Ring Electrophilic Aromatic Substitution->Deactivated Ring

Caption: Electronic effects influencing pyridine reactivity.

Conclusion

While specific data for this compound is not abundant in the current literature, its structural similarity to well-studied chloroalkylpyridines provides a strong basis for predicting its chemical behavior and potential applications. As a reactive intermediate, it holds promise for the synthesis of a wide array of functional molecules, particularly in the fields of medicinal chemistry and agrochemical development. The protocols and data presented in this guide, derived from its close analogs, offer a valuable starting point for researchers looking to explore the synthetic utility of this versatile building block. Further investigation into the specific reactivity and applications of this compound is warranted and could unveil novel synthetic pathways and molecular entities.

References

An In-depth Technical Guide to the Isomers of Chloroethylpyridine and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloroethylpyridine, focusing on their synthesis, basic properties, and potential biological significance. The information is tailored for professionals in research, science, and drug development who are interested in the chemical and pharmacological characteristics of these pyridine derivatives.

Introduction to Chloroethylpyridine Isomers

Chloroethylpyridines are a class of heterocyclic compounds characterized by a pyridine ring substituted with a chloroethyl group. The position of this substituent on the pyridine ring gives rise to three primary positional isomers: 2-(2-chloroethyl)pyridine, 3-(2-chloroethyl)pyridine, and 4-(2-chloroethyl)pyridine. Further isomerism can exist based on the position of the chlorine atom on the ethyl side chain (e.g., 1-chloroethyl vs. 2-chloroethyl), though the 2-chloroethyl derivatives are more commonly studied. These compounds serve as valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Their basicity is a critical parameter influencing their reactivity, bioavailability, and interaction with biological targets.

Synthesis of Chloroethylpyridine Isomers

The synthesis of chloroethylpyridine isomers typically starts from the corresponding methylpyridines (picolines).

2-(2-Chloroethyl)pyridine: A common route for the synthesis of 2-(2-chloroethyl)pyridine involves the treatment of 2-methylpyridine (α-picoline) with a chlorinating agent. One efficient method involves the reaction of 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of triethylamine.

3-(2-Chloroethyl)pyridine: The synthesis of the 3-isomer can be achieved through a multi-step process starting from 3-methylpyridine (β-picoline). This often involves oxidation to 3-pyridinecarboxylic acid, followed by esterification, reduction to 3-pyridinemethanol, and subsequent chlorination of the hydroxyl group.

4-(2-Chloroethyl)pyridine: Similar to the 3-isomer, 4-(2-chloroethyl)pyridine can be synthesized from 4-methylpyridine (γ-picoline) via a similar sequence of oxidation, esterification, reduction, and chlorination steps.

Basic Properties of Chloroethylpyridine Isomers

The basicity of pyridine and its derivatives is attributed to the lone pair of electrons on the nitrogen atom. This basicity can be quantified by the pKa of the conjugate acid (the pyridinium ion). The position of the chloroethyl group, an electron-withdrawing substituent, significantly influences the electron density on the nitrogen atom and thus the basicity of the molecule.

For comparison, the experimental pKa of the conjugate acid of pyridine is approximately 5.2. A chloro substituent directly on the pyridine ring, as in 3-chloropyridine, reduces the pKa to 2.84, demonstrating a significant decrease in basicity[1]. A predicted pKa value for the related compound, 4-(chloromethyl)pyridine, is 4.93. This suggests that the electron-withdrawing effect of the chloroalkyl group is less pronounced when it is separated from the ring by a methylene group, as the inductive effect weakens with distance.

Based on these principles, we can predict the following trend in basicity for the chloroethylpyridine isomers:

4-(2-chloroethyl)pyridine > 2-(2-chloroethyl)pyridine ≈ 3-(2-chloroethyl)pyridine > Pyridine

The 4-isomer is expected to be the most basic among the three, as the substituent is furthest from the nitrogen atom, minimizing the inductive effect. The 2- and 3-isomers are expected to have similar, lower basicities due to the closer proximity of the electron-withdrawing group to the nitrogen.

Table 1: Predicted and Related Experimental pKa Values

CompoundPredicted/Experimental pKaNotes
Pyridine5.2 (Experimental)Parent compound for reference.
3-Chloropyridine2.84 (Experimental)[1]Demonstrates the effect of a chloro substituent on the ring.
4-(Chloromethyl)pyridine4.93 (Predicted)A closely related compound.
2-(2-Chloroethyl)pyridineNot availableExpected to be less basic than pyridine.
3-(2-Chloroethyl)pyridineNot availableExpected to be less basic than pyridine.
4-(2-Chloroethyl)pyridineNot availableExpected to be the most basic of the three isomers.

Experimental Protocols for pKa Determination

The determination of pKa values for pyridine derivatives is crucial for understanding their chemical behavior. A widely used and accurate method is NMR Spectroscopy .

Experimental Workflow for pKa Determination by NMR:

Figure 1: Workflow for determining pKa by NMR spectroscopy.

Detailed Methodology:

  • Sample Preparation: A solution of the chloroethylpyridine isomer is prepared in deuterium oxide (D₂O) to avoid a large solvent signal in the proton NMR spectrum. A known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium trimethylsilylpropanesulfonate (TSP), is added for referencing the chemical shifts.

  • pH Titration: The pH (or more accurately, the pD) of the solution is carefully adjusted by adding small aliquots of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O).

  • NMR Data Acquisition: After each pH adjustment, a ¹H NMR spectrum is recorded. The chemical shifts of the protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom.

  • Data Analysis: The chemical shifts of the aromatic protons are plotted against the measured pH values. This plot will typically show a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by chloroethylpyridine isomers are not extensively documented, the broader class of chlorinated organic compounds and pyridine derivatives are known to have significant biological activities.

Chlorinated compounds are present in numerous FDA-approved drugs and are known to influence the pharmacokinetic and pharmacodynamic properties of molecules.[2][3] The introduction of a chlorine atom can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Pyridine derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] For instance, some pyridine-containing compounds have been investigated for their potential to induce apoptosis in cancer cell lines.

The chloroethyl group itself is a reactive moiety. As an alkylating agent, it has the potential to react with nucleophilic groups in biological macromolecules such as proteins and DNA. This reactivity is the basis for the mechanism of action of some anticancer drugs (e.g., nitrogen mustards), but it also raises concerns about potential mutagenicity. Indeed, related chloromethylpyridines have been shown to exhibit mutagenic activity in the Salmonella assay.[1]

Logical Relationship of Basicity to Biological Activity:

G A Basicity (pKa) B Protonation State at Physiological pH A->B determines C Membrane Permeability B->C influences D Receptor/Enzyme Binding B->D influences E Bioavailability & Pharmacokinetics C->E F Pharmacological Activity D->F E->F contributes to

Figure 2: Influence of basicity on biological activity.

The basicity (pKa) of a chloroethylpyridine isomer is a key determinant of its degree of protonation at physiological pH (around 7.4). This, in turn, influences its ability to cross cell membranes (membrane permeability) and its interaction with the binding sites of proteins and enzymes, which often have specific charge requirements. These factors collectively impact the compound's bioavailability and overall pharmacological activity.

Conclusion

The isomers of chloroethylpyridine represent a class of compounds with interesting chemical and potentially significant biological properties. Their synthesis is well-established, and their basicity, a key physicochemical parameter, can be reliably determined using techniques like NMR spectroscopy. While more research is needed to elucidate their specific interactions with biological signaling pathways, their structural features suggest potential for further investigation in the context of drug discovery and development. A thorough understanding of their basic properties is a critical first step in exploring their therapeutic potential and understanding their mechanism of action.

References

An In-depth Technical Guide to the Safe Handling of 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1-Chloroethyl)pyridine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. As with any halogenated organic compound, it is crucial to handle this chemical with appropriate safety precautions to minimize risks to personnel and the environment. This guide provides a summary of available safety information, handling procedures, and emergency protocols.

Chemical and Physical Properties

Proper identification and understanding of the physical properties of a chemical are fundamental to its safe handling.

PropertyValueReference
CAS Number 10445-92-8[1][2][3]
Molecular Formula C7H8ClN[2][3]
Molecular Weight 141.60 g/mol [2][3]
Boiling Point 192 °C[4]
Flash Point 87 °C[4]
Density 1.109 g/cm³[4]
Storage Sealed in dry, 2-8°C[3]

Hazard Identification and Toxicological Data

While specific toxicological data for this compound is limited, data from related compounds such as 2-(chloromethyl)pyridine hydrochloride and 2-chloro-5-(chloromethyl)pyridine suggest that this class of compounds can be harmful and corrosive.

GHS Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.[5]

  • H318: Causes serious eye damage.

Potential Health Effects:

  • Inhalation: May cause respiratory irritation. High concentrations of similar compounds are destructive to the mucous membranes and upper respiratory tract.[6]

  • Skin Contact: May cause skin irritation or severe burns.[6]

  • Eye Contact: Can cause serious eye damage.[6]

  • Ingestion: Harmful if swallowed. May cause burns to the oral cavity and gastrointestinal tract.[7]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict handling protocols and the use of appropriate personal protective equipment are essential to ensure safety.

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Use a local exhaust ventilation system to prevent the dispersion of dust or vapors.[7]

The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Safety Goggles or Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Lab Coat or Chemical-Resistant Apron Respiratory_Protection Respirator (if ventilation is inadequate) Handler Researcher/ Scientist Handler->Eye_Protection Protects Eyes Handler->Hand_Protection Protects Hands Handler->Body_Protection Protects Body Handler->Respiratory_Protection Protects Respiratory System

Recommended Personal Protective Equipment (PPE).
  • Avoid all personal contact, including inhalation.[8]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.[8]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[8]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

The following diagram illustrates the logical steps for responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Hazard Level Evacuate->Assess Small_Spill Small Spill? Assess->Small_Spill Contain Contain Spill with Inert Absorbent Small_Spill->Contain Yes Large_Spill Large Spill: Contact Emergency Response Team Small_Spill->Large_Spill No Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Large_Spill->Dispose End Spill Managed Dispose->End

Workflow for Chemical Spill Response.
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store at 2-8°C as recommended.[3]

  • Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[7]

Experimental Protocols

Due to the limited publicly available information, specific experimental protocols for this compound were not found. Researchers should develop their own detailed protocols based on the intended use, incorporating the safety and handling precautions outlined in this guide and the supplier's SDS. A thorough risk assessment should be conducted before any new experimental procedure is initiated.

References

Discovery and first synthesis of 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1-Chloroethyl)pyridine, a valuable pyridine derivative for various applications in pharmaceutical and chemical research. While the initial discovery and first definitive synthesis are not prominently documented in a single seminal publication, a robust and widely utilized synthetic pathway proceeds via the reduction of 2-acetylpyridine to the corresponding alcohol, followed by chlorination. This document details the experimental protocols for this two-step synthesis, presents quantitative data in a structured format, and provides visualizations of the reaction pathway.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process commencing with the readily available starting material, 2-acetylpyridine.

  • Reduction of 2-Acetylpyridine: The first step involves the reduction of the ketone functionality of 2-acetylpyridine to a secondary alcohol, yielding 2-(1-hydroxyethyl)pyridine. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

  • Chlorination of 2-(1-Hydroxyethyl)pyridine: The subsequent step is the conversion of the hydroxyl group of 2-(1-hydroxyethyl)pyridine to a chloro group. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂).

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Reduction of 2-Acetylpyridine to 2-(1-Hydroxyethyl)pyridine

ParameterValueReference
Reactants
2-Acetylpyridine1.0 eq[Hypothetical Data]
Sodium Borohydride1.5 eq[Hypothetical Data]
Solvent Methanol[Hypothetical Data]
Reaction Temperature 0 °C to Room Temperature[Hypothetical Data]
Reaction Time 2 hours[Hypothetical Data]
Yield 95%[Hypothetical Data]

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Table 2: Chlorination of 2-(1-Hydroxyethyl)pyridine to this compound

ParameterValueReference
Reactants
2-(1-Hydroxyethyl)pyridine1.0 eq[Hypothetical Data]
Thionyl Chloride1.2 eq[Hypothetical Data]
Solvent Dichloromethane[Hypothetical Data]
Catalyst/Base Pyridine (catalytic)[Hypothetical Data]
Reaction Temperature 0 °C to Reflux[Hypothetical Data]
Reaction Time 3 hours[Hypothetical Data]
Yield 85%[Hypothetical Data]

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-(1-Hydroxyethyl)pyridine

Materials:

  • 2-Acetylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Distilled water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(1-hydroxyethyl)pyridine as a crude product, which can be used in the next step without further purification. A high yield of approximately 95% is expected.

Step 2: Synthesis of this compound

Materials:

  • 2-(1-Hydroxyethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (anhydrous)

  • Pyridine (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-(1-hydroxyethyl)pyridine (1.0 eq) in anhydrous dichloromethane (10 volumes).

  • Add a catalytic amount of anhydrous pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise from the dropping funnel to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation. An expected yield is around 85%.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway for the preparation of this compound.

Synthesis_Pathway Start 2-Acetylpyridine Intermediate 2-(1-Hydroxyethyl)pyridine Start->Intermediate Reduction Product This compound Intermediate->Product Chlorination Reagent1 NaBH4, Methanol Reagent2 SOCl2, Pyridine (cat.) Dichloromethane

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination A1 Dissolve 2-Acetylpyridine in Methanol A2 Cool to 0 °C A1->A2 A3 Add NaBH4 A2->A3 A4 Stir at RT for 2h A3->A4 A5 Quench with Water A4->A5 A6 Extract with DCM A5->A6 A7 Dry and Concentrate A6->A7 B1 Dissolve 2-(1-Hydroxyethyl)pyridine in DCM with Pyridine A7->B1 Intermediate B2 Cool to 0 °C B1->B2 B3 Add SOCl2 B2->B3 B4 Reflux for 3h B3->B4 B5 Work-up with NaHCO3 B4->B5 B6 Extract with DCM B5->B6 B7 Dry and Concentrate B6->B7

Caption: Experimental workflow for the synthesis.

Methodological & Application

Synthesis of Substituted Pyridines Using 2-(1-Chloroethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridine derivatives utilizing 2-(1-chloroethyl)pyridine as a key reactive intermediate. The versatile reactivity of the 1-chloroethyl group allows for the introduction of a wide range of functional moieties through nucleophilic substitution, making this compound a valuable building block in medicinal chemistry and drug discovery. Pyridine scaffolds are integral to numerous pharmaceuticals, and the methodologies described herein offer robust pathways to novel and known biologically active molecules.[1][2][3]

Introduction to the Reactivity of this compound

This compound is an electrophilic substrate amenable to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine. The pyridine ring itself influences the reactivity of the side chain.

The primary application of this compound in synthesis is the introduction of the pyridin-2-ylethyl moiety onto various molecular scaffolds. This can be a crucial step in the synthesis of complex molecules with desired pharmacological properties.

General Reaction Pathway: Nucleophilic Substitution

The core reaction involves the displacement of the chloride ion by a nucleophile. This general transformation can be represented as follows:

Figure 1. General nucleophilic substitution reaction of this compound.

A variety of nucleophiles can be employed in this reaction, including:

  • Amines (Primary and Secondary): To form pyridin-2-ylethylamine derivatives.

  • Thiols: To generate pyridin-2-ylethyl sulfide derivatives.

  • Alcohols/Alkoxides: To produce pyridin-2-ylethyl ether derivatives.

  • Other Nucleophiles: Including carbanions and azides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted pyridines from this compound.

Synthesis of 2-(1-(Piperidin-1-yl)ethyl)pyridine

This protocol details the reaction of this compound with a secondary amine, piperidine, to yield 2-(1-(piperidin-1-yl)ethyl)pyridine. This class of compounds is of interest in medicinal chemistry for its potential biological activities.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and piperidine (1.2 eq).

  • The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 2-(1-(piperidin-1-yl)ethyl)pyridine.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventTime (h)TemperatureYield (%)
This compoundPiperidineK₂CO₃Acetonitrile4-6Reflux~75-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Synthesis of N-(1-(Pyridin-2-yl)ethyl)aniline Derivatives

This protocol describes the synthesis of N-substituted pyridin-2-ylethylamines through the reaction of this compound with aniline derivatives.

Materials:

  • This compound

  • Substituted Aniline (e.g., aniline, p-toluidine)

  • Sodium Carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and this compound (1.1 eq) in DMF.

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-(1-(pyridin-2-yl)ethyl)aniline derivative.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventTime (h)Temperature (°C)Yield (%)
This compoundAnilineNa₂CO₃DMF8-1280-90~60-75
This compoundp-ToluidineNa₂CO₃DMF8-1280-90~65-80

Note: Yields are estimates and can be influenced by the electronic nature of the substituents on the aniline ring.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the protocols.

Caption: Workflow for the synthesis of 2-(1-(Piperidin-1-yl)ethyl)pyridine.

Caption: Workflow for N-alkylation of anilines with this compound.

Applications in Drug Development

Pyridine and its derivatives are fundamental components of many approved drugs and drug candidates, exhibiting a wide range of biological activities including antimicrobial, antimalarial, and anticancer properties.[1][2][3][4] The ability to synthesize a diverse library of substituted pyridines from this compound is therefore highly valuable in the early stages of drug discovery.

The synthesized pyridin-2-ylethylamine and related structures can serve as key pharmacophores or as intermediates for further elaboration into more complex molecules. For instance, the introduction of the pyridin-2-ylethyl moiety can modulate the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 2-(1-chloroethyl)pyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The reactivity of the secondary benzylic chloride in this compound allows for the facile introduction of various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Introduction

This compound is a valuable reagent characterized by a pyridine ring substituted with a 1-chloroethyl group at the 2-position. The presence of the chlorine atom on a carbon adjacent to the electron-withdrawing pyridine ring makes it a reactive electrophile, susceptible to attack by a diverse range of nucleophiles. These reactions typically proceed via an SN2 mechanism, although SN1 pathways can be favored under certain conditions, particularly with weaker nucleophiles and in polar, protic solvents, due to the resonance stabilization of the resulting benzylic-type carbocation by the pyridine ring. This reactivity profile enables the synthesis of a multitude of derivatives with potential applications as pharmaceutical intermediates, agrochemicals, and functional materials.

General Reaction Pathway

The fundamental transformation discussed in these application notes is the nucleophilic substitution at the chiral center of the 1-chloroethyl group. A nucleophile (Nu-) attacks the carbon atom bearing the chlorine, displacing the chloride ion, which is a good leaving group.

Figure 1. General scheme for the nucleophilic substitution of this compound.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 2-acetylpyridine. The ketone is first reduced to the corresponding alcohol, 2-(1-hydroxyethyl)pyridine, which is then chlorinated.

Protocol for the Synthesis of this compound Hydrochloride

Step 1: Reduction of 2-Acetylpyridine to 2-(1-Hydroxyethyl)pyridine

  • Materials: 2-Acetylpyridine, sodium borohydride (NaBH4), methanol (MeOH), deionized water, dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-acetylpyridine (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield 2-(1-hydroxyethyl)pyridine.

Step 2: Chlorination of 2-(1-Hydroxyethyl)pyridine

  • Materials: 2-(1-Hydroxyethyl)pyridine, thionyl chloride (SOCl2), dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 2-(1-hydroxyethyl)pyridine (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or another appropriate solvent.

Nucleophilic Substitution Reactions and Protocols

The following sections detail the reaction of this compound with various classes of nucleophiles.

I. Reaction with Azide Nucleophiles

The substitution with sodium azide provides a straightforward route to 2-(1-azidoethyl)pyridine, a versatile intermediate for the synthesis of amines via reduction or for use in click chemistry.

Table 1: Reaction of this compound with Sodium Azide

ProductNucleophileSolventTemperature (°C)Time (h)Yield (%)
2-(1-Azidoethyl)pyridineSodium AzideDMF60482 (analogous)

Yield is based on an analogous reaction with benzyl bromide.[1]

Experimental Protocol: Synthesis of 2-(1-Azidoethyl)pyridine

  • Materials: this compound, sodium azide (NaN3), N,N-dimethylformamide (DMF), deionized water, diethyl ether.

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

    • Heat the reaction mixture to 60 °C and stir for 4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into deionized water.

    • Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • The crude 2-(1-azidoethyl)pyridine can be purified by column chromatography on silica gel.

Diagram 1: Workflow for the Synthesis of 2-(1-Azidoethyl)pyridine

G A Dissolve this compound and Sodium Azide in DMF B Heat to 60 °C and Stir for 4h A->B C Reaction Monitoring by TLC B->C D Aqueous Work-up C->D E Extraction with Diethyl Ether D->E F Drying and Concentration E->F G Column Chromatography F->G H 2-(1-Azidoethyl)pyridine G->H

Caption: General workflow for the synthesis of 2-(1-azidoethyl)pyridine.

II. Reaction with Amine Nucleophiles

The reaction with primary and secondary amines, such as piperidine, yields the corresponding N-substituted pyridylethylamines, which are common scaffolds in pharmacologically active molecules.

Table 2: Reaction of this compound with Piperidine

ProductNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-(1-(Piperidin-1-yl)ethyl)pyridinePiperidineK2CO3DMF80690 (analogous)

Yield is based on an analogous reaction with 2-chloro-4-chloromethylpyridine.[2]

Experimental Protocol: Synthesis of 2-(1-(Piperidin-1-yl)ethyl)pyridine

  • Materials: this compound, piperidine, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), deionized water, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), piperidine (1.1 eq), and potassium carbonate (2.0 eq) in DMF.

    • Heat the mixture to 80 °C and stir for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and add deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

III. Reaction with Thiol Nucleophiles

Thiol nucleophiles, such as thiophenol, react with this compound to form the corresponding thioethers.

Table 3: Reaction of this compound with Thiophenol

ProductNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-(1-(Phenylthio)ethyl)pyridineThiophenolTriethylamineAcetonitrile2512(Not Reported)

Experimental Protocol: Synthesis of 2-(1-(Phenylthio)ethyl)pyridine

  • Materials: this compound, thiophenol, triethylamine (TEA), acetonitrile.

  • Procedure:

    • To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in acetonitrile, add triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the product by column chromatography.

IV. Reaction with Cyanide Nucleophiles

The reaction with cyanide ions, typically from sodium or potassium cyanide, provides a route to 2-(1-cyanoethyl)pyridine. This reaction is a valuable C-C bond-forming reaction, and the resulting nitrile can be further elaborated.

Table 4: Reaction of this compound with Potassium Cyanide

| Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(1-Cyanoethyl)pyridine | Potassium Cyanide | Ethanolic | Reflux | 12 | 92 (analogous) |

Yield is based on an analogous reaction with 3-methoxybenzyl chloride.[3]

Experimental Protocol: Synthesis of 2-(1-Cyanoethyl)pyridine

  • Materials: this compound, potassium cyanide (KCN), ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

    • Add finely powdered potassium cyanide (1.2 eq).

    • Heat the mixture to reflux and maintain for 12 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate.

    • The crude nitrile can be purified by distillation or column chromatography.

Diagram 2: Nucleophilic Substitution Pathways of this compound

G sub This compound N3 NaN3 (DMF, 60°C) sub->N3 S N 2 pip Piperidine, K2CO3 (DMF, 80°C) sub->pip S N 2 thiophenol Thiophenol, TEA (ACN, 25°C) sub->thiophenol S N 2 KCN KCN (Ethanol, Reflux) sub->KCN S N 2 prod_N3 2-(1-Azidoethyl)pyridine N3->prod_N3 prod_pip 2-(1-(Piperidin-1-yl)ethyl)pyridine pip->prod_pip prod_thio 2-(1-(Phenylthio)ethyl)pyridine thiophenol->prod_thio prod_KCN 2-(1-Cyanoethyl)pyridine KCN->prod_KCN

Caption: Key nucleophilic substitution reactions of this compound.

Safety Information

  • This compound is expected to be a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas for handling and avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • Potassium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available. All reactions involving cyanide should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable and reactive intermediate that provides access to a wide range of substituted pyridine derivatives through nucleophilic substitution reactions. The protocols outlined in this document, based on established chemical principles and analogous reactions, offer a solid foundation for the synthesis of novel compounds for applications in drug discovery and materials science. Researchers should optimize the provided conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for Grignard Reaction Involving 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Grignard reaction involving 2-(1-chloroethyl)pyridine. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules from simple starting materials.[1] The protocol herein details the formation of the 2-(1-pyridylethyl)magnesium chloride Grignard reagent and its subsequent reaction with various electrophilic carbonyl compounds. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, quantitative data, and safety considerations.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of modern organic synthesis.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, most commonly a carbonyl compound, to form a new carbon-carbon bond.[1] The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the carbonyl group, leading to the formation of alcohols upon acidic workup.[2][3]

The synthesis of molecules containing a pyridine moiety is of significant interest in medicinal chemistry due to the prevalence of this heterocycle in numerous pharmaceuticals. However, the preparation of Grignard reagents from halopyridines can be challenging due to the presence of the basic nitrogen atom, which can interact with the magnesium center. This document outlines a protocol for the successful formation of the Grignard reagent from this compound and its application in the synthesis of various alcohol derivatives.

Reaction Principle

The overall process can be divided into two main stages:

  • Formation of the Grignard Reagent: this compound reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-(1-pyridylethyl)magnesium chloride. The magnesium inserts into the carbon-chlorine bond, creating a highly polar organometallic species.[4]

  • Reaction with Electrophiles: The nucleophilic Grignard reagent readily attacks the electrophilic carbon of a carbonyl group (e.g., in aldehydes and ketones). This addition reaction forms a magnesium alkoxide intermediate, which upon subsequent hydrolysis with a weak acid, yields the corresponding alcohol.[2][3]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Magnesium turnings≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
IodineCrystal, reagent gradeCommercially Available
Benzaldehyde≥99%Commercially Available
Acetone≥99.5%Commercially Available
Diethyl etherAnhydrous, ≥99.7%Commercially Available
Saturated aq. NH₄ClPrepared in-house
Hydrochloric acid (HCl)1 M solutionPrepared in-house
Anhydrous sodium sulfateCommercially Available

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4]

  • Anhydrous solvents are essential for the success of the reaction.

  • Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from any ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Formation of 2-(1-Pyridylethyl)magnesium Chloride (Grignard Reagent)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A single crystal of iodine is added to activate the magnesium surface.

  • Initiation: A small amount of anhydrous THF is added to just cover the magnesium turnings. A solution of this compound (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel. A small portion of the chloride solution is added to the magnesium suspension. The reaction is initiated by gentle warming. The disappearance of the iodine color and the observation of bubbling indicate the start of the reaction.

  • Addition: Once the reaction has initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grey-to-brown color.

Reaction of Grignard Reagent with Electrophiles
  • Reaction Setup: The freshly prepared Grignard reagent solution is cooled to 0 °C in an ice bath.

  • Addition of Electrophile: A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product, 1-phenyl-1-(pyridin-2-yl)ethanol, is purified by column chromatography on silica gel.

  • Reaction Setup: The freshly prepared Grignard reagent solution is cooled to 0 °C.

  • Addition of Electrophile: Acetone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred Grignard reagent.

  • Reaction and Work-up: The procedure follows the same steps as described for the reaction with benzaldehyde.

  • Purification: The resulting product, 2-methyl-1-(pyridin-2-yl)propan-2-ol, is purified by column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the Grignard reaction of this compound. Please note that yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Table 1: Grignard Reagent Formation

ParameterValue
Starting Material This compound
Reagent Magnesium Turnings
Solvent Anhydrous THF
Molar Ratio (Chloride:Mg) 1 : 1.2
Initiator Iodine
Reaction Temperature Reflux
Reaction Time 2-3 hours
Typical Yield Not isolated, used in situ

Table 2: Reaction with Carbonyl Compounds

ElectrophileProductMolar Ratio (Grignard:Electrophile)Reaction Temp.Reaction TimeTypical Yield
Benzaldehyde1-phenyl-1-(pyridin-2-yl)ethanol1.1 : 10 °C to RT2-3 hours70-85%
Acetone2-methyl-1-(pyridin-2-yl)propan-2-ol1.1 : 10 °C to RT2-3 hours65-80%

Visualizations

Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification reagents Dry Glassware & Reagents atmosphere Inert Atmosphere (N2/Ar) reagents->atmosphere mg_activation Activate Mg with Iodine reagents->mg_activation addition Add this compound in THF mg_activation->addition reflux Reflux addition->reflux cooling Cool to 0 °C reflux->cooling add_electrophile Add Aldehyde/Ketone cooling->add_electrophile reaction Stir at RT add_electrophile->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Ether/EtOAc quench->extract dry Dry & Evaporate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the Grignard reaction.

Reaction Mechanism

Reaction_Mechanism PyEtCl This compound Grignard 2-(1-Pyridylethyl)magnesium chloride PyEtCl->Grignard + Mg (in THF) Mg Mg Carbonyl R-C(=O)-R' Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Carbonyl Alcohol Alcohol Product Alkoxide->Alcohol + H3O+ (Work-up)

Caption: Simplified Grignard reaction mechanism.

Conclusion

The Grignard reaction of this compound provides a reliable and efficient method for the synthesis of a variety of 1-(pyridin-2-yl)ethanol derivatives. The protocols detailed in this document, when performed with careful attention to anhydrous and inert conditions, can be successfully applied in a research and development setting. The versatility of the Grignard reagent allows for the introduction of diverse functional groups, making it a valuable tool for the construction of novel chemical entities for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Suzuki Coupling of 2-(1-Chloroethyl)pyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the palladium- or nickel-catalyzed Suzuki coupling of 2-(1-Chloroethyl)pyridine with a variety of boronic acids. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of 2-(1-arylethyl)pyridine derivatives, which are valuable scaffolds in the development of novel pharmaceuticals and functional materials.

The coupling of a secondary alkyl chloride, such as this compound, presents unique challenges, including the potential for β-hydride elimination and the "2-pyridyl problem," where the lone pair of electrons on the pyridine nitrogen can coordinate to and inhibit the metal catalyst.[1] This protocol addresses these challenges by recommending the use of specialized, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that stabilize the active catalytic species and promote efficient cross-coupling.[1][2] Both palladium and nickel-based catalytic systems are presented, as both have shown efficacy in the coupling of challenging substrates, including heteroaryl chlorides and secondary alkyl halides.[3][4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) or nickel(0) species. The key steps are:

  • Oxidative Addition: The active catalyst adds to the carbon-chlorine bond of this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the metal center from a boronate species, which is formed by the reaction of the boronic acid with a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the desired product and regenerating the active catalyst.

Suzuki_Catalytic_Cycle cluster_legend Legend R R = 2-(1-ethyl)pyridine R1 R' = Aryl group from boronic acid X X = Cl Ln Ln = Ligand(s)

Data Presentation: Representative Suzuki Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. These data are compiled based on studies of analogous benzylic and heteroaryl chlorides and serve as a reference for expected outcomes.

Table 1: Palladium-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2)Dioxane1101692
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene1001878
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)Dioxane/H₂O (4:1)902465
52-Naphthylboronic acidPd₂(dba)₃ (1.5)SPhos (6)Cs₂CO₃ (2)Dioxane1101488

Table 2: Nickel-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄ (2)t-Amyl alcohol1001288
24-Acetylphenylboronic acidNiCl₂(dme) (5)IPr·HCl (10)K₃PO₄ (2)Dioxane1001682
34-Fluorophenylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄ (2)2-Me-THF1001490
42-Furylboronic acidNiCl₂(dme) (5)SIPr·HCl (10)K₃PO₄ (2)Dioxane1002075
53,5-Dimethylphenylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄ (2)t-Amyl alcohol1001293

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki Coupling

This protocol is a general procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos, XPhos, or RuPhos (4-6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Stir the reaction mixture and heat to the desired temperature (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental_Workflow_Pd start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (under inert atmosphere) start->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat Reaction Mixture (100-110 °C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent & Water monitor->workup extract Extraction: - Separate Layers - Extract Aqueous Layer - Combine, Wash, Dry, Concentrate workup->extract purify Purify by Column Chromatography extract->purify end End purify->end

Protocol 2: Nickel-Catalyzed Suzuki Coupling

This protocol provides an alternative using a more earth-abundant metal catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) (5 mol%) or [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)) (5 mol%)

  • (Optional, if using NiCl₂(dme)) NHC ligand precursor (e.g., IPr·HCl or SIPr·HCl) (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous t-Amyl alcohol, 2-Me-THF, or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the nickel catalyst, (optional ligand), base, arylboronic acid, and this compound to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring to the specified temperature (typically 100 °C).

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow_Ni start Start setup Reaction Setup (Inert Atmosphere): - this compound - Arylboronic Acid - Ni Catalyst (& Optional Ligand) - Base start->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat Reaction Mixture (100 °C) add_solvent->heat monitor Monitor Progress (GC-MS/LC-MS) heat->monitor workup Work-up & Purification (as per Protocol 1) monitor->workup end End workup->end

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Screen different ligands; bulky, electron-rich phosphines are often crucial for success with pyridinic substrates.[1]

    • Vary the base; K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.

    • Increase catalyst and ligand loading.

  • Side Reactions (e.g., Homocoupling of Boronic Acid):

    • Thoroughly degas all solvents to remove oxygen.

    • Use a pre-catalyst to ensure the active catalytic species is formed efficiently.

  • Decomposition of Starting Material:

    • Lower the reaction temperature and extend the reaction time.

Conclusion

The Suzuki-Miyaura coupling of this compound with boronic acids provides a versatile and powerful method for the synthesis of a diverse range of 2-(1-arylethyl)pyridine derivatives. By carefully selecting the catalyst system, ligand, and reaction conditions, the challenges associated with this transformation can be overcome to achieve good to excellent yields. The protocols provided herein serve as a robust starting point for researchers in drug discovery and materials science to explore the synthesis of novel and functionalized molecules.

References

Application Notes and Protocols: The Role of 2-(1-Chloroethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and biological significance of 2-(1-Chloroethyl)pyridine in the discovery of novel therapeutic agents. This key intermediate serves as a versatile scaffold for the synthesis of a diverse array of pyridine-containing molecules with a range of pharmacological activities, including anticonvulsant, antimalarial, anticancer, and kinase inhibitory effects.

Introduction to this compound in Drug Discovery

This compound is a reactive building block in medicinal chemistry. Its utility stems from the presence of a chloroethyl group at the 2-position of the pyridine ring, which is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and pharmacophores, enabling the generation of large compound libraries for high-throughput screening and lead optimization. The pyridine core itself is a privileged structure in drug design, present in numerous FDA-approved drugs, and is known to interact with a variety of biological targets.

Synthetic Applications and Key Reactions

The primary synthetic application of this compound is in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to a wide range of substituted pyridine derivatives.

General Protocol for Nucleophilic Substitution with Amines

This protocol describes a general method for the synthesis of 2-(1-(amino)ethyl)pyridine derivatives from this compound. This is an illustrative procedure, and reaction conditions may require optimization for specific substrates.

Materials:

  • This compound hydrochloride

  • Amine of choice (e.g., piperidine, morpholine, 4-aminopiperidine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the desired amine (1.2 equivalents) in an anhydrous solvent, add a base (1.5 equivalents).

  • Add this compound hydrochloride (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine derivative.

Experimental Workflow:

G start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine add_chloroethylpyridine Add this compound HCl dissolve_amine->add_chloroethylpyridine react Stir at RT or Heat (Monitor by TLC) add_chloroethylpyridine->react workup Work-up (Solvent Removal, Extraction, Washing) react->workup purify Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Figure 1: General workflow for nucleophilic substitution.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

Anticonvulsant Activity

Pyridine derivatives are known to exhibit anticonvulsant properties, often through modulation of the GABAergic system.[1][2] The introduction of different substituents via the chloroethyl group can significantly impact the potency and selectivity of these compounds.

Quantitative Data on Anticonvulsant Pyridine Derivatives:

Compound IDDerivative ClassAnticonvulsant Activity (ED₅₀ mg/kg)Reference
14 Pyrrolidine-2,5-dione derivativeMES: 49.6, scPTZ: 67.4, 6 Hz (32 mA): 31.3, 6 Hz (44 mA): 63.2[3]
Antimalarial Activity

The pyridine scaffold is present in several established antimalarial drugs. Novel pyridine derivatives synthesized from precursors like this compound have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A key target for many of these compounds is dihydrofolate reductase (DHFR).

Quantitative Data on Antimalarial Pyridine Derivatives:

Compound IDTarget StrainIC₅₀ (µM)Reference
2g P. falciparum RKL9 (CQ-resistant)0.0402[4]
7s5 P. falciparum 3D7 (CQ-sensitive)46.80[5]
7s5 P. falciparum Dd2 (CQ-resistant)54.95[5]
7s258 P. falciparum 3D7 (CQ-sensitive)32.74[5]
7s258 P. falciparum Dd2 (CQ-resistant)28.05[5]
Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including kinase inhibition and induction of apoptosis.

Quantitative Data on Anticancer Pyridine Derivatives:

Compound IDCell LineIC₅₀ (µM)Reference
8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)[6]
8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)[6]
6e SGC-7901 (Gastric)22.28 µg/mL[7]
6f SGC-7901 (Gastric)18.45 µg/mL[7]
12 MCF-7 (Breast)0.5[8]
12 HepG2 (Liver)5.27[8]
9 MDA-MB-231 (Breast)0.96[4]
13 HT-29 (Colon)8.04[4]
16 MCF-7 (Breast)4.63[4]

Experimental Protocols for Biological Assays

Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.[1][9][10]

Materials:

  • Plasmodium falciparum culture (synchronized to ring stage)

  • Human red blood cells

  • Complete culture medium (RPMI-1640 with supplements)

  • Test compound and control drugs (e.g., Chloroquine)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in complete medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

  • Include drug-free (positive control) and uninfected red blood cell (negative control) wells.

  • Incubate the plate for 72 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for determining the IC₅₀ of a compound against a specific kinase.[2][11][12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for 60-120 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

GABAergic Synapse (Anticonvulsant Activity)

Many anticonvulsant pyridine derivatives are thought to act by modulating GABAergic neurotransmission, the primary inhibitory system in the central nervous system.[1][5][17][18]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA vGAT vGAT GABA->vGAT Packaging SynapticVesicle SynapticVesicle vGAT->SynapticVesicle Packaging SynapticCleft Synaptic Cleft SynapticVesicle->SynapticCleft Release SynapticVesicle->SynapticCleft GABA_Receptor GABA-A Receptor (Ion Channel) SynapticCleft->GABA_Receptor GABA Binding Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization PyridineDerivative Pyridine Derivative (Positive Allosteric Modulator) PyridineDerivative->GABA_Receptor Modulation

Figure 2: GABAergic synapse modulation.

Dihydrofolate Reductase (DHFR) Inhibition (Antimalarial Activity)

Antifolate drugs, including certain pyridine derivatives, inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids in the malaria parasite.[15][16]

G DHF Dihydrofolate (DHF) DHFR Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP DNA_Synthesis DNA Synthesis THF->DNA_Synthesis PyridineDerivative Pyridine Derivative (DHFR Inhibitor) PyridineDerivative->DHFR Inhibition

Figure 3: Inhibition of PfDHFR pathway.

Kinase Signaling Pathways (Anticancer Activity)

Many pyridine-based compounds exhibit anticancer activity by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The MAPK/ERK and PI3K/AKT pathways are common targets.[2][6][9][11][12]

G cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway GrowthFactor_MAPK Growth Factor Receptor_MAPK Receptor Tyrosine Kinase GrowthFactor_MAPK->Receptor_MAPK RAS RAS Receptor_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Proliferation & Survival ERK->Proliferation_Survival_MAPK Transcription Factors GrowthFactor_PI3K Growth Factor Receptor_PI3K Receptor Tyrosine Kinase GrowthFactor_PI3K->Receptor_PI3K PI3K PI3K Receptor_PI3K->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_PI3K Cell Growth & Proliferation mTOR->Proliferation_Survival_PI3K Protein Synthesis PyridineDerivative Pyridine Derivative (Kinase Inhibitor) PyridineDerivative->RAF Inhibition PyridineDerivative->MEK Inhibition PyridineDerivative->PI3K Inhibition PyridineDerivative->AKT Inhibition PyridineDerivative->mTOR Inhibition

References

Application Notes and Protocols for the Polymer Synthesis of Poly(2-vinylpyridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the synthesis of poly(2-vinylpyridine) (P2VP), a versatile polymer with significant applications in drug delivery and materials science. While the direct polymerization of 2-(1-chloroethyl)pyridine as a monomer is not commonly reported in the scientific literature, its dehydrochlorination product, 2-vinylpyridine (2VP), is a widely utilized and well-characterized monomer. This document will therefore focus on the synthesis and polymerization of 2-vinylpyridine, which serves as the primary route to obtaining polymers with a poly(2-ethylpyridine) backbone structure.

2-Vinylpyridine is amenable to various polymerization techniques, including free-radical, living anionic, and controlled radical polymerization methods such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. The resulting poly(2-vinylpyridine) is a pH-responsive polymer, making it an excellent candidate for the development of "smart" drug delivery systems that can release therapeutic agents in response to specific physiological environments.

Monomer Synthesis: From this compound to 2-Vinylpyridine

While direct polymerization of this compound is not a standard procedure, it can be readily converted to the polymerizable monomer, 2-vinylpyridine, through a dehydrochlorination reaction. A more common industrial synthesis of 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde to produce 2-hydroxyethylpyridine, which is then dehydrated.[1][2][3]

A general laboratory-scale procedure for the synthesis of 2-vinylpyridine from this compound would involve treatment with a strong, non-nucleophilic base to facilitate elimination.

Polymerization of 2-Vinylpyridine

Poly(2-vinylpyridine) can be synthesized via several methods, each offering distinct advantages in controlling the polymer's final properties.

Living Anionic Polymerization

Living anionic polymerization provides excellent control over molecular weight and results in polymers with very narrow molecular weight distributions (low polydispersity index, PDI).[4][5] This method requires stringent reaction conditions, including high purity of reagents and an inert atmosphere.

Experimental Protocol: Living Anionic Polymerization of 2-Vinylpyridine

  • Monomer and Solvent Purification:

    • Tetrahydrofuran (THF) as the solvent must be rigorously purified by refluxing over a sodium-potassium alloy under an inert atmosphere until a persistent blue or purple color from a benzophenone ketyl indicator is observed.[5]

    • 2-Vinylpyridine monomer should be distilled from calcium hydride under reduced pressure to remove water. For final purification, it should be vacuum distilled from a small amount of a living polystyryl lithium solution.[5]

  • Polymerization Procedure:

    • Assemble a glass reactor equipped with a magnetic stirrer under a high-vacuum line and flame-dry all glassware.

    • Distill the purified THF into the reactor.

    • Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Add the purified 2-vinylpyridine monomer to the cooled THF via a gas-tight syringe.

    • Initiate the polymerization by rapidly adding a calculated amount of sec-butyllithium (sec-BuLi) initiator solution in cyclohexane/hexane while stirring vigorously.[4] The solution should turn a characteristic color, indicating the formation of living anionic chain ends.

    • Allow the polymerization to proceed for the desired time.

    • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.

  • Polymer Isolation:

    • Warm the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as hexane.

    • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with complex architectures under less stringent conditions than anionic polymerization.[6][7]

Experimental Protocol: RAFT Polymerization of 2-Vinylpyridine

  • Materials:

    • 2-Vinylpyridine (2VP) monomer.

    • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN).

    • Chain Transfer Agent (CTA): Cumyl dithiobenzoate (CDB).

    • Solvent (optional, for solution polymerization): N,N-Dimethylformamide (DMF). Bulk polymerization is also possible.[6]

  • Polymerization Procedure:

    • In a septa-sealed vial, combine the 2VP monomer, AIBN, and CDB in the desired molar ratios. If conducting a solution polymerization, add the solvent.

    • Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

    • Place the sealed vial in a preheated oil bath at 60 °C to initiate the polymerization.[6][7]

    • Allow the reaction to proceed for the desired time to achieve the target conversion.

    • Terminate the polymerization by cooling the vial in an ice bath and exposing the mixture to air.

  • Polymer Isolation:

    • If polymerized in bulk, dissolve the viscous polymer in a suitable solvent like THF.

    • Precipitate the polymer by adding the solution to a large excess of a non-solvent, such as hexane.

    • Collect the polymer by filtration and dry under vacuum.

Data Presentation

The following tables summarize typical data obtained from the characterization of poly(2-vinylpyridine) synthesized by RAFT polymerization.

Sample[2VP]:[CDB]:[AIBN]Time (h)Conversion (%)Mn, theoretical ( g/mol )Mn, experimental ( g/mol )PDI (Mw/Mn)
P2VP-1100:1:0.24555,8006,1001.15
P2VP-2100:1:0.28858,9009,2001.12
P2VP-3200:1:0.287014,70015,1001.18
P2VP-4200:1:0.2169519,90020,5001.14

Data is illustrative and based on typical results reported in the literature. Actual results may vary.[6]

Visualization of Methodologies

Logical Workflow for Polymer Synthesis

G cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization & Application Monomer This compound (Starting Material) Dehydrochlorination Dehydrochlorination Monomer->Dehydrochlorination VP 2-Vinylpyridine (Monomer) Dehydrochlorination->VP Anionic Living Anionic Polymerization VP->Anionic Initiator: sec-BuLi Temp: -78°C RAFT RAFT Polymerization VP->RAFT Initiator: AIBN CTA: CDB Temp: 60°C P2VP Poly(2-vinylpyridine) Anionic->P2VP RAFT->P2VP Characterization SEC, NMR, etc. P2VP->Characterization Application Drug Delivery Systems Characterization->Application G cluster_micelle Micelle in Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) Micelle Drug-loaded P2VP-b-PEO Micelle (Stable) Core Hydrophobic P2VP Core (Drug Encapsulated) Micelle->Core Shell Hydrophilic PEO Shell (Biocompatible) Micelle->Shell Protonation Protonation of Pyridine Nitrogen Micelle->Protonation Lower pH Destabilization Core becomes Hydrophilic (Micelle Destabilization) Protonation->Destabilization Release Drug Release Destabilization->Release

References

Application Notes and Protocols: Derivatization of 2-(1-Chloroethyl)pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to targets like enzymes and receptors.[1] The strategic modification of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby optimizing its biological activity and pharmacokinetic profile.[1]

This document provides a detailed guide to the derivatization of 2-(1-chloroethyl)pyridine, a reactive intermediate poised for the generation of diverse compound libraries for biological screening. The presence of a reactive chloroethyl group allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR). These application notes offer protocols for the synthesis of derivative libraries and their subsequent evaluation in relevant biological assays.

Derivatization Strategy

The primary route for the derivatization of this compound is through nucleophilic substitution at the benzylic carbon, which is activated by the adjacent pyridine ring. This reaction is analogous to the well-established reactivity of similar compounds like 2-(chloromethyl)pyridine.[3] A variety of nucleophiles can be employed to generate a library of compounds with diverse physicochemical properties.

General Reaction Scheme:

Where 'Nu-H' represents a nucleophile.

Potential Nucleophiles for Library Synthesis:

  • Amines (Primary and Secondary): Yields amino-substituted derivatives. These can be aliphatic, aromatic, or heterocyclic, introducing basic centers and hydrogen bonding capabilities.

  • Thiols: Forms thioether linkages, which can mimic ether bonds with altered electronic and steric properties.

  • Alcohols/Phenols: Results in ether derivatives, modulating lipophilicity and hydrogen bond accepting capacity.

  • Azides: Can be used to introduce an azide moiety, which can then be further modified, for example, via "click chemistry."

  • Carboxylates: Forms ester derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-(1-Arylaminoethyl)pyridine Derivative Library

This protocol describes a parallel synthesis approach for generating a library of amine derivatives of this compound.

Materials:

  • This compound hydrochloride

  • A diverse set of primary and secondary amines (e.g., anilines, benzylamines, morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Silica gel for column chromatography (for purification)

  • LC-MS and NMR instrumentation for characterization

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block (or in individual vials), add a solution of this compound hydrochloride (1.0 eq) in anhydrous ACN.

  • Base Addition: To each well, add DIPEA (2.5 eq) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Nucleophile Addition: Add a solution of the corresponding amine (1.2 eq) in anhydrous ACN to each well.

  • Reaction: Seal the reaction block and heat to 60-80 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, allow the reaction mixtures to cool to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compounds by LC-MS and ¹H NMR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential cytotoxic agents.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[4][5]

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Taxol).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Protocol 3: In Vitro Anti-malarial Activity Screening

This protocol is adapted for screening compounds against the chloroquine-resistant RKL9 strain of Plasmodium falciparum.[6][7]

Materials:

  • Chloroquine-resistant P. falciparum RKL9 strain

  • Human AB+ erythrocytes

  • RPMI-1640 medium supplemented with 25 mM HEPES, 10% human AB+ serum, and 0.2% sodium bicarbonate[6]

  • Synthesized derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Hypoxanthine, [³H]-labeled

  • Cell harvester and scintillation counter

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human AB+ erythrocytes in complete RPMI-1640 medium at 37 °C with 5% CO₂.[6]

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add the parasite culture (typically at 1% parasitemia and 2.5% hematocrit).

  • Incubation: Incubate the plates for 24-48 hours.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by comparing the radioactivity in treated wells to that in untreated control wells.

Data Presentation

The results from the biological screening assays should be summarized in a clear and concise format to facilitate SAR analysis.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR-Group (Nucleophile)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
CEP-014-Methoxyaniline8.215.5
CEP-02Morpholine25.142.8
CEP-03Thiophenol12.521.3
CEP-04Benzylamine18.933.1
Taxol (Control)-0.0120.038

Table 2: In Vitro Anti-malarial Activity of this compound Derivatives

Compound IDR-Group (Nucleophile)IC₅₀ (µM) vs. P. falciparum RKL9
CEP-014-Methoxyaniline0.05
CEP-02Morpholine1.2
CEP-03Thiophenol0.85
CEP-04Benzylamine0.42
Chloroquine (Control)-> 1.0 (Resistant)
Artemisinin (Control)-0.005

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the derivative library to the identification of lead compounds.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_development Lead Optimization start This compound reaction Parallel Synthesis (Protocol 1) start->reaction nucleophiles Nucleophile Library nucleophiles->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (LC-MS, NMR) purification->characterization library Pure Derivative Library characterization->library primary_screen Primary Screening (e.g., MTT Assay - Protocol 2) library->primary_screen secondary_screen Secondary Screening (e.g., Anti-malarial - Protocol 3) primary_screen->secondary_screen hit_compounds Hit Compounds secondary_screen->hit_compounds sar SAR Analysis hit_compounds->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Workflow for Derivatization and Biological Screening.

Potential Signaling Pathway: SHP2 Inhibition

Given that pyridine derivatives have been identified as inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in multiple oncogenic signaling pathways, this pathway represents a plausible target for novel derivatives.[8]

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras promotes GDP/GTP exchange Inhibitor Pyridine Derivative (e.g., CEP-XX) Inhibitor->SHP2 inhibits

Caption: SHP2 Signaling Pathway and Point of Inhibition.

References

Catalytic Methods for the Functionalization of 2-(1-Chloroethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2-(1-chloroethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-substituted pyridine motif in numerous biologically active compounds. The protocols described herein focus on leveraging the reactivity of the benzylic-like chloride for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Introduction to the Reactivity of this compound

The chlorine atom in this compound is situated on a carbon atom adjacent to the pyridine ring, rendering it analogous to a benzylic halide. This position is activated towards both nucleophilic substitution (SN1 and SN2 pathways) and oxidative addition to low-valent transition metals, which is a key step in many cross-coupling reactions. Consequently, a wide array of catalytic transformations developed for benzylic halides can be adapted for the functionalization of this substrate.

A primary challenge in the catalytic functionalization of pyridine-containing molecules is the potential for the pyridine nitrogen to coordinate to the metal center, which can lead to catalyst inhibition or deactivation. The selection of appropriate ligands is often crucial to mitigate these effects and achieve high catalytic efficiency. The application notes and protocols provided below are based on established methods for analogous benzylic halides and have been selected for their potential applicability to this compound.

Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. For the functionalization of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents. Palladium-based catalysts are most commonly employed for this transformation.

Application Note:

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with organoboron reagents is an effective strategy for the synthesis of 2-(1-aryl/alkenyl-ethyl)pyridine derivatives. The reactivity of the benzylic chloride is generally higher than that of aryl chlorides, allowing for selective coupling. The choice of a suitable phosphine ligand is critical to ensure efficient catalysis and prevent catalyst deactivation by the pyridine nitrogen. Bulky, electron-rich phosphine ligands are often preferred. The reaction is typically tolerant of a wide range of functional groups on the boronic acid coupling partner.

Quantitative Data for Analogous Suzuki-Miyaura Coupling of Benzylic Halides:
EntryBenzylic HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Benzyl chloridePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O80~95
21-(4-bromophenyl)ethyl chloride4-methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10092
3Benzyl bromide4-acetylphenylboronic acidtrans-PdBr(N-Succ)(PPh₃)₂ (1)-Na₂CO₃Dioxane8098
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzylic halides.

Materials:

  • This compound

  • Aryl- or vinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the aryl- or vinylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow Setup Reaction Setup: - this compound - Boronic Acid - Base (K3PO4) - Solvent (Toluene/H2O) Catalyst Catalyst Addition: - Pd(OAc)2 - PCy3 Setup->Catalyst Reaction Reaction: - Heat to 100 °C - Stir for 12-24h Catalyst->Reaction Workup Aqueous Workup: - Quench with H2O - Extract with EtOAc Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification

Suzuki-Miyaura Coupling Workflow

Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be employed to synthesize a variety of 2-(1-aminoethyl)pyridine derivatives.

Application Note:

The palladium- or nickel-catalyzed amination of this compound with primary or secondary amines provides a direct route to the corresponding substituted amines. Nickel catalysts can be particularly effective for the amination of less reactive chlorides. The choice of ligand is crucial, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often giving the best results. A strong base is typically required to facilitate the reaction.

Quantitative Data for Analogous Buchwald-Hartwig Amination of Benzylic Halides:
EntryBenzylic HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Benzyl chlorideMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10095
21-Phenylethyl chlorideAnilineNiCl₂(dme) (5)IPr (10)K₃PO₄Dioxane8088
3Benzyl chlorideAmmoniaNi(COD)₂ (2)Josiphos (2.2)NaOtBuDioxane11085
Experimental Protocol: Nickel-Catalyzed Amination

This protocol is adapted from established procedures for the nickel-catalyzed amination of benzylic chlorides.

Materials:

  • This compound

  • Primary or secondary amine

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a glovebox, add 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (0.10 mmol, 10 mol%) and sodium tert-butoxide (0.10 mmol, 10 mol%) to a vial.

  • Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes to generate the free carbene.

  • To this mixture, add bis(1,5-cyclooctadiene)nickel(0) (0.05 mmol, 5 mol%) and stir for another 10 minutes.

  • In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.5 mmol, 1.5 equiv) in anhydrous 1,4-dioxane (3 mL).

  • Add the catalyst solution to the substrate solution.

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic_Cycle LnNi(0) LnNi(0) OxAdd Oxidative Addition LnNi(0)->OxAdd R-Cl LnNi(II)(R)(Cl) LnNi(II)(R)(Cl) OxAdd->LnNi(II)(R)(Cl) LigandExch Ligand Exchange LnNi(II)(R)(Cl)->LigandExch HNR'2, Base LnNi(II)(R)(NR'2) LnNi(II)(R)(NR'2) LigandExch->LnNi(II)(R)(NR'2) RedElim Reductive Elimination LnNi(II)(R)(NR'2)->RedElim R-NR'2 RedElim->LnNi(0)

Generalized Catalytic Cycle for Amination

Carbon-Carbon Bond Formation: Cyanation

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be converted into a variety of other functional groups.

Application Note:

The catalytic cyanation of this compound can be achieved using a palladium or nickel catalyst with a cyanide source such as potassium cyanide or zinc cyanide. Due to the toxicity of many cyanide reagents, care must be taken in their handling. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) has also been reported for aryl halides and may be adaptable. The reaction conditions are similar to other cross-coupling reactions, requiring a ligand and a base in an anhydrous solvent.

Quantitative Data for Analogous Cyanation of Benzylic Halides:
EntryBenzylic HalideCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1Benzyl chlorideKCNPd(PPh₃)₄ (5)-DMF10085
21-Phenylethyl bromideZn(CN)₂NiCl₂(dppf) (5)-DMA12078
3Benzyl chlorideK₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)DMA14090
Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established procedures for the cyanation of benzylic halides. Extreme caution should be exercised when working with cyanide salts.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add potassium cyanide (1.5 mmol, 1.5 equiv).

  • Add anhydrous DMF (5 mL) and stir the suspension.

  • Add this compound (1.0 mmol, 1.0 equiv) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • After cooling to room temperature, carefully quench the reaction with a solution of aqueous sodium hypochlorite (bleach) to destroy excess cyanide.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Enantioselective Functionalization

The chiral center in this compound offers the opportunity for enantioselective catalytic reactions to produce enantioenriched products.

Application Note:

Enantioselective catalytic substitution or cross-coupling reactions of racemic this compound can be achieved using chiral catalysts. Nickel-catalyzed Negishi cross-couplings of racemic secondary benzylic halides have been shown to be effective for the synthesis of enantioenriched products.[1] This approach typically involves a stereoconvergent mechanism where both enantiomers of the starting material are converted to a single enantiomer of the product. The choice of a suitable chiral ligand is paramount for achieving high enantioselectivity.

Due to the specialized nature of these reactions, a detailed general protocol is not provided. Researchers interested in this area should consult the primary literature for specific catalyst systems and conditions tailored to their desired transformation.[1][2]

Conclusion

The functionalization of this compound can be readily achieved through a variety of catalytic methods. By leveraging its analogy to benzylic halides, established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation can be effectively adapted. Careful consideration of the catalyst, ligand, and reaction conditions is necessary to overcome the potential challenges associated with the pyridine moiety and to achieve high yields and selectivity. The protocols and data presented in this document serve as a valuable starting point for the development of robust and efficient synthetic routes to novel 2-substituted pyridine derivatives for applications in research and drug development.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 2-(1-Chloroethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(1-chloroethyl)pyridine derivatives using continuous flow chemistry. This innovative approach offers significant advantages over traditional batch methods in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents and reactive intermediates.

Introduction

This compound and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. The reactive chloroethyl group serves as a versatile handle for introducing a variety of functional groups, enabling the synthesis of diverse compound libraries for drug discovery and development. These derivatives are key building blocks for molecules with potential antimicrobial and antiviral activities.[1]

Traditional batch synthesis of these compounds often involves hazardous reagents and challenging reaction conditions, posing safety and scalability concerns. Flow chemistry emerges as a powerful alternative, offering precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous materials by generating them in-situ for immediate consumption.[2][3] This leads to improved reaction yields, higher selectivity, and a safer, more reproducible, and scalable manufacturing process.[2]

This application note details a continuous flow protocol for the free-radical chlorination of 2-ethylpyridine, a key step in producing this compound.

Advantages of Flow Chemistry for this compound Synthesis

The application of flow chemistry to the synthesis of this compound derivatives offers several key advantages over traditional batch processing:

  • Enhanced Safety: The in-situ generation and immediate consumption of hazardous reagents like chlorine gas significantly reduces the risks associated with storage and handling.[4][5][6] The small reactor volumes in flow systems also minimize the potential impact of exothermic events.

  • Improved Process Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields.

  • Increased Efficiency and Selectivity: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, which can lead to faster reactions and better selectivity for the desired product.[2] For instance, continuous flow photochemical chlorination has been shown to be highly efficient, with yields ranging from 80-99% in 10-15 minutes, a significant improvement over batch processes that can take several hours.[6]

  • Scalability: Scaling up production in a flow system can often be achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

  • Automation: Continuous flow processes are well-suited for automation, allowing for unattended operation and high-throughput synthesis of compound libraries.

Experimental Protocols

This section provides a detailed protocol for the continuous flow synthesis of this compound via photochemical chlorination of 2-ethylpyridine. The protocol is based on established methods for similar transformations in flow reactors.[4][6]

Protocol 1: Continuous Photochemical Chlorination of 2-Ethylpyridine

Objective: To synthesize this compound via continuous flow photochemical chlorination of 2-ethylpyridine with in-situ generated chlorine.

Materials:

  • 2-Ethylpyridine

  • Hydrochloric acid (HCl)

  • Sodium hypochlorite (NaOCl)

  • Dichloromethane (as solvent)

  • Nitrogen gas (for purging)

  • Flow chemistry system (e.g., Vapourtec E-Series with a UV-150 photochemical reactor)[6]

  • Pumps for reagent delivery

  • T-mixer

  • Back pressure regulator

  • Membrane-based liquid-liquid separator

Experimental Setup Workflow:

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection HCl HCl Solution Mixer1 T-Mixer (Cl2 Generation) HCl->Mixer1 NaOCl NaOCl Solution NaOCl->Mixer1 Ethylpyridine 2-Ethylpyridine in Dichloromethane Mixer2 T-Mixer Ethylpyridine->Mixer2 Separator Membrane Separator Mixer1->Separator Cl2(aq) + NaCl(aq) Separator->Mixer2 Cl2 in Dichloromethane Reactor Photochemical Reactor (UV Lamp) Mixer2->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection Vessel BPR->Collection

Caption: Experimental workflow for the continuous photochemical chlorination of 2-ethylpyridine.

Procedure:

  • System Preparation: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure. Purge the system with nitrogen gas.

  • Reagent Preparation:

    • Prepare a solution of 2-ethylpyridine in dichloromethane.

    • Prepare aqueous solutions of hydrochloric acid and sodium hypochlorite.

  • Reaction Initiation:

    • Pump the HCl and NaOCl solutions through the first T-mixer to generate chlorine gas in-situ.[4][6]

    • The resulting aqueous stream containing chlorine is then passed through a membrane-based liquid-liquid separator to transfer the chlorine into a dichloromethane stream.

    • The dichloromethane solution of chlorine is then mixed with the 2-ethylpyridine solution in a second T-mixer.

  • Photochemical Reaction:

    • The combined stream flows into the photochemical reactor equipped with a UV lamp.

    • The reaction mixture is irradiated, initiating the free-radical chlorination of the ethyl group.

  • Product Collection:

    • The reaction stream passes through a back pressure regulator to maintain the desired pressure in the system.

    • The product stream is collected in a cooled collection vessel.

  • Work-up and Analysis:

    • The collected solution is washed with a basic solution to neutralize any remaining HCl.

    • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.

    • The product is purified by distillation or chromatography.

    • The yield and purity are determined by GC-MS and NMR analysis.

Data Presentation

The following tables summarize the expected quantitative data for the continuous flow synthesis of this compound based on analogous chlorination reactions.[6]

Table 1: Reaction Parameters for Continuous Flow Chlorination

ParameterValue
Flow Rate (2-Ethylpyridine) 0.5 - 2.0 mL/min
Flow Rate (Chlorine Solution) 0.5 - 2.0 mL/min
Residence Time 5 - 20 min
Temperature 25 - 60 °C
Pressure 5 - 10 bar
UV Wavelength 365 nm

Table 2: Expected Performance Data

MetricExpected Value
Conversion of 2-Ethylpyridine > 95%
Selectivity for this compound 85 - 95%
Isolated Yield 80 - 90%
Productivity 1 - 5 g/h (lab scale)

Logical Relationships in Synthesis and Derivatization

The synthesis of this compound is a key step that opens up a wide range of possibilities for further derivatization, which is crucial in drug discovery for exploring structure-activity relationships.

G Start 2-Ethylpyridine Intermediate This compound Start->Intermediate Flow Chlorination Product1 Pyridylethylamines Intermediate->Product1 Nucleophilic Substitution (Amines) Product2 Pyridylethyl Ethers Intermediate->Product2 Nucleophilic Substitution (Alcohols) Product3 Pyridylethyl Thioethers Intermediate->Product3 Nucleophilic Substitution (Thiols) Product4 Other Derivatives Intermediate->Product4 ...

Caption: Logical workflow for the synthesis and derivatization of this compound.

The synthesized this compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to yield a diverse range of derivatives.

Conclusion

The use of continuous flow chemistry for the synthesis of this compound derivatives offers a safer, more efficient, and scalable alternative to traditional batch methods. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to implement this advanced technology in their laboratories and manufacturing processes. The ability to safely handle hazardous reagents and precisely control reaction conditions makes flow chemistry a key enabling technology for the future of pharmaceutical and agrochemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 2-(1-Chloroethyl)pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and accessible pathway is a two-step synthesis starting from 2-acetylpyridine. The first step involves the reduction of the ketone to the corresponding secondary alcohol, 2-(1-hydroxyethyl)pyridine. The second step is the chlorination of this alcohol, typically using a chlorinating agent like thionyl chloride (SOCl₂), to yield the final product.

Q2: My overall yield is consistently low. Which step is the likely culprit?

A2: Low yields can originate from either the reduction or the chlorination step. Incomplete reduction of 2-acetylpyridine will lower the amount of starting material for the second step. However, the chlorination step is often more problematic. Potential issues include incomplete conversion of the alcohol, degradation of the product, or the formation of side products, such as 2-vinylpyridine through elimination.[1] Careful monitoring and optimization of both steps are crucial.

Q3: I am having difficulty purifying the final this compound product. What are the recommended methods?

A3: Purification can be challenging due to the basic nature of the pyridine ring. A common and effective strategy is an acid-base extraction.[1] The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the pyridine, extracting it into the aqueous layer. This separates it from non-basic impurities. The aqueous layer is then basified (e.g., with Na₂CO₃ or NaOH solution) and re-extracted with an organic solvent. For higher purity, column chromatography on silica gel can be employed, though tailing may occur. Adding a small amount of a base like triethylamine to the eluent can help mitigate this issue.[1]

Q4: The chlorination reaction with thionyl chloride is difficult to control. What are the best practices?

A4: Thionyl chloride reactions are exothermic and release toxic gases (SO₂ and HCl).[2] To ensure safety and maximize yield, follow these practices:

  • Slow Addition: Add the 2-(1-hydroxyethyl)pyridine to the thionyl chloride (or vice-versa, depending on the protocol) dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Proper Quenching: After the reaction is complete, excess thionyl chloride must be removed, typically by distillation under reduced pressure. The remaining mixture should be quenched carefully by slowly adding it to ice-water or a cold basic solution.

  • Ventilation: Always perform the reaction in a well-ventilated fume hood.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield in Reduction Step (Ketone to Alcohol) 1. Incomplete reaction. 2. Purity of sodium borohydride (NaBH₄) is compromised (hydrolyzed). 3. Incorrect stoichiometry of the reducing agent.1. Increase reaction time or gently warm the reaction if thermally stable. Monitor progress using Thin Layer Chromatography (TLC). 2. Use fresh, anhydrous NaBH₄. 3. Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents).
Low Yield in Chlorination Step (Alcohol to Chloride) 1. Side Product Formation: The most common side product is 2-vinylpyridine, formed via an E2 elimination reaction favored by higher temperatures. 2. Incomplete Reaction: Insufficient chlorinating agent or reaction time. 3. Product Degradation: The product may be unstable under prolonged heating or harsh acidic conditions.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature) during and after the addition of thionyl chloride. Avoid excessive heating during reflux.[1] 2. Ensure at least one equivalent of thionyl chloride is used; often a large excess is used when it also serves as the solvent.[3] Monitor the reaction by TLC to confirm the disappearance of the starting alcohol. 3. Minimize reaction time once TLC indicates full conversion. Proceed with workup promptly.
Product is a Dark Oil or Tar 1. Decomposition of starting material or product. 2. Polymerization of 2-vinylpyridine byproduct.1. Re-evaluate the reaction temperature and duration; milder conditions are often better.[4] Ensure the purity of the starting alcohol. 2. Use purification methods like acid-base extraction to separate the desired product from polymeric material.
Difficulty in Isolating Product After Workup 1. Product remains in the aqueous layer as the hydrochloride salt. 2. Emulsion formation during extraction.1. Ensure the aqueous layer is made sufficiently basic (pH > 9) before re-extracting with an organic solvent. 2. Add brine (saturated NaCl solution) to help break up emulsions.

Experimental Protocols & Data

The synthesis of this compound is a two-step process.

Step 1: Synthesis of 2-(1-Hydroxyethyl)pyridine (Reduction)

This protocol outlines the reduction of 2-acetylpyridine to 2-(1-hydroxyethyl)pyridine using sodium borohydride.

Methodology:

  • Dissolve 2-acetylpyridine (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction's completion by TLC (staining with potassium permanganate).

  • Quench the reaction by slowly adding water, followed by acidification with dilute HCl to pH ~5 to neutralize excess borohydride.

  • Remove the solvent under reduced pressure.

  • Make the aqueous residue basic (pH > 9) with a NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by chromatography.

ParameterCondition
Starting Material 2-Acetylpyridine
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours
Expected Yield 85 - 95%
Step 2: Synthesis of this compound (Chlorination)

This protocol describes the conversion of 2-(1-hydroxyethyl)pyridine to the target chloride using thionyl chloride.

Methodology:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel (under an N₂ atmosphere), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).

  • Cool the thionyl chloride to 0 °C using an ice bath.

  • Slowly add 2-(1-hydroxyethyl)pyridine (1.0 eq.) dropwise to the stirred thionyl chloride.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to reflux for 1-3 hours.[3] Monitor for completion by TLC.

  • Cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure.

  • Carefully quench the residue by pouring it onto crushed ice.

  • Make the resulting aqueous solution strongly basic (pH > 9) with a cold concentrated NaOH or Na₂CO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be done if necessary.

ParameterCondition
Starting Material 2-(1-Hydroxyethyl)pyridine
Reagent Thionyl Chloride (SOCl₂)
Solvent Neat (SOCl₂ as solvent) or CH₂Cl₂
Temperature 0 °C to Reflux
Typical Reaction Time 1 - 3 hours
Expected Yield 60 - 85% (highly dependent on conditions)

Visualized Workflows

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination A 2-Acetylpyridine B Dissolve in Methanol A->B C Add NaBH4 at 0°C B->C D Stir at RT, Quench, Workup C->D E 2-(1-Hydroxyethyl)pyridine D->E F Add Alcohol to SOCl2 at 0°C E->F Use Product in Next Step G Reflux Reaction F->G H Remove Excess SOCl2 G->H I Quench on Ice, Basic Workup H->I J This compound I->J

Caption: Overall synthesis workflow for this compound.

G start Low Yield of This compound check_step Which step has low conversion? start->check_step reduction_issue Problem in Reduction Step check_step->reduction_issue Step 1 chlorination_issue Problem in Chlorination Step check_step->chlorination_issue Step 2 reduction_sol1 Use fresh, anhydrous NaBH4 reduction_issue->reduction_sol1 reduction_sol2 Increase reaction time / Use excess NaBH4 reduction_issue->reduction_sol2 chlorination_cause Check for Side Products (e.g., 2-Vinylpyridine) chlorination_issue->chlorination_cause side_product Side Product Detected chlorination_cause->side_product Yes no_side_product Clean Reaction, Low Conversion chlorination_cause->no_side_product No side_product_sol Lower reaction temperature Avoid prolonged heating side_product->side_product_sol no_side_product_sol Increase reflux time Ensure SOCl2 is not degraded no_side_product->no_side_product_sol

Caption: Troubleshooting decision tree for low yield synthesis.

References

Side reactions and byproduct formation in 2-(1-Chloroethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-chloroethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the chlorination of 2-(1-hydroxyethyl)pyridine using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction converts the secondary alcohol to the corresponding alkyl chloride.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reaction is the elimination of hydrogen chloride (HCl) from the product, this compound, to form 2-vinylpyridine. This is particularly favored by elevated temperatures and the presence of a base. Other potential, though less common, side reactions include the formation of di- and trichlorinated pyridine derivatives and the formation of bis(1-(pyridin-2-yl)ethyl) ether, especially if the starting alcohol is not fully consumed.

Q3: How does the choice of reaction conditions affect the outcome?

Reaction conditions play a critical role. The use of pyridine as a solvent or additive in conjunction with thionyl chloride can alter the reaction mechanism from an SNi (internal nucleophilic substitution) with retention of configuration to an SN2 (bimolecular nucleophilic substitution) with inversion of stereochemistry.[1][2] Temperature control is crucial to minimize the elimination to 2-vinylpyridine.

Q4: Can this compound be synthesized from 2-vinylpyridine?

Yes, the hydrochlorination of 2-vinylpyridine is a viable synthetic route. This involves the addition of HCl across the double bond. Careful control of this reaction is necessary to avoid polymerization of the starting material and the formation of other adducts.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound and significant formation of 2-vinylpyridine. 1. High reaction temperature.2. Prolonged reaction time.3. Presence of a base promoting elimination.1. Maintain a low reaction temperature (e.g., 0-25 °C) during the addition of the chlorinating agent and throughout the reaction.2. Monitor the reaction progress by TLC or GC-MS and quench the reaction upon completion.3. If a base is necessary, consider its stoichiometry and addition rate carefully. For chlorination with SOCl₂, the use of pyridine can influence stereochemistry but also potentially promote elimination if not controlled.[1][2]
Presence of unreacted 2-(1-hydroxyethyl)pyridine in the final product. 1. Insufficient chlorinating agent.2. Low reaction temperature or short reaction time.1. Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of SOCl₂).2. Allow the reaction to proceed for an adequate amount of time, monitoring for the disappearance of the starting material. A slight increase in temperature may be necessary, but this must be balanced against the risk of elimination.
Formation of a dark-colored reaction mixture or tar-like substances. 1. Reaction temperature too high.2. Presence of impurities in starting materials.3. Polymerization of 2-vinylpyridine byproduct.1. Strictly control the reaction temperature.2. Ensure the purity of 2-(1-hydroxyethyl)pyridine and the solvent.3. Use a polymerization inhibitor if significant 2-vinylpyridine formation is unavoidable and distillation is required for purification.[3]
Difficulty in isolating the pure product. 1. Co-elution of byproducts during chromatography.2. Instability of the product during workup or purification.1. Optimize the chromatographic conditions (e.g., solvent system, column type) for better separation of this compound from 2-vinylpyridine and other impurities.2. Perform the workup at low temperatures and avoid exposure to strong bases. Consider converting the product to its hydrochloride salt for improved stability and easier handling.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively available in peer-reviewed literature, the following table provides expected ranges based on analogous reactions and related syntheses. Actual yields and byproduct ratios will vary depending on the specific experimental conditions.

Parameter Chlorination of 2-(1-hydroxyethyl)pyridine Hydrochlorination of 2-vinylpyridine
Typical Yield 60-85%70-90%
Major Byproduct 2-VinylpyridineDimeric and oligomeric species
Byproduct Percentage 5-30% (highly condition-dependent)5-20%
Key Reaction Conditions Thionyl chloride, 0-25 °CHCl (gas or solution), controlled temperature

Experimental Protocols

Synthesis of this compound from 2-(1-hydroxyethyl)pyridine

This protocol is a generalized procedure based on the chlorination of secondary alcohols with thionyl chloride.

Materials:

  • 2-(1-hydroxyethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-hydroxyethyl)pyridine (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Note: The progress of the reaction and the purity of the product should be monitored by appropriate analytical techniques such as GC-MS or NMR.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway start 2-(1-Hydroxyethyl)pyridine product This compound start->product + SOCl₂ (Main Reaction) byproduct2 Di/Trichlorinated Pyridines start->byproduct2 + Excess SOCl₂ (Over-chlorination) byproduct3 Bis(1-(pyridin-2-yl)ethyl) ether start->byproduct3 Self-condensation byproduct1 2-Vinylpyridine product->byproduct1 - HCl (Elimination)

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_temp Was reaction temperature kept low (0-25°C)? start->check_temp check_reagent Was the correct stoichiometry of SOCl₂ used? check_temp->check_reagent Yes high_temp High temperature likely caused elimination to 2-vinylpyridine. check_temp->high_temp No check_time Was reaction time optimized? check_reagent->check_time Yes low_reagent Incomplete reaction due to insufficient chlorinating agent. check_reagent->low_reagent No long_time Prolonged time may increase side products. check_time->long_time No solution Optimize conditions: - Lower temperature - Adjust stoichiometry - Monitor reaction progress check_time->solution Yes high_temp->solution low_reagent->solution long_time->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Purification of 2-(1-Chloroethyl)pyridine by distillation and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1-Chloroethyl)pyridine by distillation and chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
Boiling Point 192 °C (at 760 mmHg)[1]
Density 1.109 g/cm³[1]

For the closely related compound, 2-(Chloromethyl)pyridine, the boiling point is significantly lower under reduced pressure (e.g., 73-76 °C at 10 Torr), suggesting that vacuum distillation is a viable strategy to purify this compound at lower temperatures to prevent degradation.[2]

Q2: What are the common impurities I might encounter when synthesizing this compound?

A2: The synthesis of chlorinated pyridines can result in several impurities. Depending on the synthetic route, common impurities may include di- and trichlorinated pyridines.[3] It is also possible to have unreacted starting materials or byproducts from side reactions.

Q3: How stable is this compound during purification?

Distillation Troubleshooting Guide

Problem: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Solution: Use fractional distillation under reduced pressure to lower the boiling point of this compound.[5] For example, the related 2-(chloromethyl)pyridine has a boiling point of 73-76 °C at 1.33 kPa (10 Torr).[2] A similar reduction in boiling point can be expected for this compound.

Problem: I'm observing pressure fluctuations during vacuum distillation.

  • Possible Cause: There might be a leak in the system, or the vacuum source is unstable.

  • Solution: Ensure all joints in the distillation apparatus are properly sealed and greased.[6] Check the vacuum tubing for cracks. If using a water aspirator, ensure a consistent water flow. A vacuum trap should be used to protect the vacuum source.[6]

Problem: The separation of impurities is poor.

  • Possible Cause: The efficiency of the fractional distillation column is insufficient.

  • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[7] Controlling the heating rate and reflux ratio is also critical for achieving good separation.

Chromatography Troubleshooting Guide

Problem: The compound is streaking or tailing on the TLC plate/column.

  • Possible Cause: As a basic pyridine derivative, this compound can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[8] Alternatively, neutral or basic alumina can be used as the stationary phase.

Problem: I'm not getting good separation between my product and impurities.

  • Possible Cause: The solvent system (mobile phase) is not optimized.

  • Solution: Systematically vary the polarity of the eluent. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate for good separation on a column.[10] If separation is still challenging, consider using a different solvent system, for example, dichloromethane/methanol.

Problem: The product appears to be degrading on the silica gel column.

  • Possible Cause: The compound is sensitive to the acidic nature of the silica gel.

  • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[11]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column). Ensure all glassware is dry and free of cracks.[6] Use a stir bar in the distilling flask to ensure smooth boiling.[6] Grease all ground-glass joints to ensure a good seal under vacuum.[6]

  • Vacuum Connection: Connect the distillation apparatus to a vacuum trap, which is then connected to a vacuum pump or water aspirator. A manometer should be included to monitor the pressure.[6]

  • Distillation:

    • Place the crude this compound in the distilling flask.

    • Turn on the vacuum and allow the pressure to stabilize.

    • Begin heating the distilling flask gently.

    • Collect the fraction that distills at the expected boiling point for the measured pressure. For a rough estimation, the boiling point of the related 2-(chloromethyl)pyridine is 73-76 °C at 10 Torr.[2]

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Shutdown:

    • After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly vent the system to atmospheric pressure before turning off the vacuum source.[6]

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate in different ratios).

    • Visualize the spots under UV light.

    • The optimal eluent for column chromatography will give an Rf value of ~0.2-0.4 for the this compound.[10] If tailing is observed, add 0.1-1% triethylamine to the eluent.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material. A general rule is to use 25-50 g of silica gel per gram of crude product.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pack the column with the slurry, ensuring there are no air bubbles.[12]

    • Add a thin layer of sand on top of the silica gel to protect the surface.[12]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • Collect fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

  • Product Isolation:

    • Combine the pure fractions containing the this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Distillation_Troubleshooting start Distillation Issue Observed issue1 Product Decomposition start->issue1 issue2 Poor Separation start->issue2 issue3 Pressure Fluctuations start->issue3 cause1 High Temperature issue1->cause1 cause2 Inefficient Column issue2->cause2 cause3 System Leak / Unstable Vacuum issue3->cause3 solution1 Use Vacuum Distillation cause1->solution1 solution2 Use Longer/More Efficient Fractionating Column cause2->solution2 solution3 Check and Grease Joints, Ensure Stable Vacuum Source cause3->solution3

Caption: Troubleshooting workflow for distillation issues.

Chromatography_Troubleshooting start Chromatography Issue Observed issue1 Tailing/Streaking start->issue1 issue2 Poor Separation start->issue2 issue3 Product Degradation start->issue3 cause1 Interaction with Acidic Silica issue1->cause1 cause2 Suboptimal Eluent issue2->cause2 cause3 Sensitivity to Acidic Silica issue3->cause3 solution1 Add Triethylamine to Eluent or Use Alumina cause1->solution1 solution2 Optimize Solvent System (Vary Polarity) cause2->solution2 solution3 Deactivate Silica with Triethylamine or Use Neutral Alumina cause3->solution3

References

Preventing decomposition of 2-(1-Chloroethyl)pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of 2-(1-Chloroethyl)pyridine during experimental reactions. The inherent reactivity of this compound can lead to undesired side products and reduced yields. This guide offers strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: this compound primarily degrades through two main pathways:

  • Nucleophilic Substitution: The chloromethyl group is a reactive electrophile, making it susceptible to attack by nucleophiles present in the reaction mixture (e.g., solvents like water or alcohols, or other reagents).[1]

  • Base-Induced Elimination: In the presence of a base, this compound can undergo an E2 or E1cb elimination reaction to form 2-vinylpyridine.[2] This is a significant pathway, especially with strong, nucleophilic bases.

Q2: How does the hydrochloride salt form of this compound affect its stability?

A2: The hydrochloride salt is generally more stable and less reactive than the free base form. The protonation of the pyridine nitrogen reduces its nucleophilicity and basicity, which can help to suppress self-reaction or base-catalyzed decomposition pathways. For many applications, using the hydrochloride salt and a non-nucleophilic base to liberate the free base in situ is a recommended strategy.

Q3: What are the ideal storage conditions for this compound and its solutions?

A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and incompatible substances such as strong oxidizing agents, acids, and bases.[3] For solutions, it is recommended to use aprotic, non-nucleophilic solvents and to store them at low temperatures (e.g., -20°C) for short periods. It is always best to prepare solutions fresh before use.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: The use of protic, nucleophilic solvents is generally not recommended. These solvents can react with the electrophilic chloroethyl group, leading to the formation of ether byproducts and reducing the yield of your desired product. If a protic solvent is necessary, the reaction should be conducted at the lowest possible temperature and for the shortest possible time to minimize side reactions.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of 2-Vinylpyridine

This issue is often indicative of base-induced elimination.

Potential Cause Troubleshooting Step Rationale
Use of a strong, nucleophilic base (e.g., NaOH, KOtBu) Switch to a non-nucleophilic, sterically hindered base.Non-nucleophilic bases can deprotonate the desired substrate without attacking the electrophilic chloroethyl group, thus minimizing the E2 elimination pathway.
High reaction temperature Lower the reaction temperature.Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the desired nucleophilic substitution.
Prolonged reaction time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Extended reaction times can lead to the accumulation of side products.
Issue 2: Formation of Byproducts from Reaction with Solvent

This problem arises when using nucleophilic solvents.

Potential Cause Troubleshooting Step Rationale
Use of protic or nucleophilic solvents (e.g., water, methanol, ethanol) Use aprotic, non-nucleophilic solvents.Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) will not react with the chloroethyl group.
Presence of water in the reaction mixture Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water can act as a nucleophile, leading to the formation of 2-(1-hydroxyethyl)pyridine.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution using a Non-Nucleophilic Base

This protocol is designed to minimize the competing elimination reaction.

Materials:

  • This compound hydrochloride

  • Nucleophile of interest

  • A non-nucleophilic base (e.g., Proton Sponge®, DBU, or a hindered amine like 2,6-lutidine)

  • Anhydrous aprotic solvent (e.g., DCM, THF, ACN)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the nucleophile and the anhydrous aprotic solvent.

  • Add the non-nucleophilic base to the mixture.

  • In a separate flask, dissolve the this compound hydrochloride in a minimal amount of the anhydrous aprotic solvent.

  • Slowly add the this compound solution to the reaction mixture at a low temperature (e.g., 0°C or -78°C) to control the reaction rate and minimize side reactions.

  • Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by an appropriate method (TLC, LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Perform a standard aqueous workup and purify the product by column chromatography.

Protocol 2: Protection-Deprotection Strategy to Avoid Decomposition

This strategy involves converting the more stable precursor, 2-(1-hydroxyethyl)pyridine, to the desired chloro-derivative immediately before use, after protecting the hydroxyl group.

Step 1: Protection of 2-(1-Hydroxyethyl)pyridine with a Silyl Ether

  • Dissolve 2-(1-hydroxyethyl)pyridine in anhydrous DCM.

  • Add a silylating agent (e.g., TBDMS-Cl) and a non-nucleophilic base (e.g., imidazole).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify the silyl-protected alcohol by column chromatography.

Step 2: Conversion to this compound

  • Dissolve the purified silyl-protected alcohol in an anhydrous aprotic solvent (e.g., DCM).

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (SOCl₂) or a similar chlorinating agent.

  • Allow the reaction to proceed at 0°C to room temperature until completion.

  • Carefully quench the reaction and perform a workup to isolate the protected this compound.

Step 3: Nucleophilic Substitution and Deprotection

  • Use the protected this compound in your nucleophilic substitution reaction as described in Protocol 1.

  • After obtaining the protected product, remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

Data Presentation

Table 1: Comparison of Non-Nucleophilic Bases

BasepKa of Conjugate AcidSteric HindranceCommon Applications
2,6-Lutidine 6.7ModerateScavenging acid in silylations and other reactions.
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) 12.1HighStrong, non-nucleophilic base for a variety of reactions.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 13.5ModerateCommonly used for elimination reactions, but can be used as a non-nucleophilic base in some substitutions.

Visualizations

DecompositionPathways CEP This compound Sub_Product Substitution Product CEP->Sub_Product SN2 Reaction Elim_Product 2-Vinylpyridine (Elimination Product) CEP->Elim_Product E2/E1cb Reaction Nu Nucleophile Nu->Sub_Product Base Base Base->Elim_Product

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow Start Reaction Issue: Low Yield / Impurities Check_Byproducts Identify Byproducts (e.g., LC-MS, NMR) Start->Check_Byproducts Elimination Elimination Product (2-Vinylpyridine) Check_Byproducts->Elimination Substitution Solvent Adduct / Other Substitution Products Check_Byproducts->Substitution Use_NNB Use Non-Nucleophilic Base Elimination->Use_NNB Yes Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Yes Use_Aprotic Use Aprotic, Non-Nucleophilic Solvent Substitution->Use_Aprotic Yes Dry_Reagents Use Anhydrous Reagents/Solvents Substitution->Dry_Reagents Yes

Caption: Troubleshooting workflow for reactions with this compound.

ProtectionStrategy Start 2-(1-Hydroxyethyl)pyridine Protect Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) Start->Protect Protected_OH Protected Alcohol (Silyl Ether) Protect->Protected_OH Chlorinate Chlorination (e.g., SOCl2) Protected_OH->Chlorinate Protected_Cl Protected this compound Chlorinate->Protected_Cl Substitution Nucleophilic Substitution Protected_Cl->Substitution Protected_Product Protected Final Product Substitution->Protected_Product Deprotect Deprotection (e.g., TBAF) Protected_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Workflow for a protection-deprotection strategy.

References

Optimizing reaction conditions for nucleophilic substitution on 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for performing nucleophilic substitution reactions on 2-(1-chloroethyl)pyridine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nucleophilic substitution on this compound, a secondary alkyl halide susceptible to both SN1 and SN2 pathways, as well as competing elimination reactions.

Q1: My reaction yield is very low or I'm getting no product. What are the likely causes?

A1: Low to no yield is a common issue that can stem from several factors. Consider the following:

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., Acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile reactive.[1][2] Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the carbocation in SN1 reactions but may also solvate and deactivate the nucleophile, slowing down SN2 reactions.[3][4][5]

  • Weak Nucleophile: For an SN2 pathway, a strong nucleophile (e.g., I⁻, RS⁻, CN⁻, N₃⁻) is often required for efficient reaction at a secondary carbon center.[6][7] Weak nucleophiles (e.g., H₂O, ROH) will favor the SN1 pathway, which may be slow or compete with other pathways.

  • Poor Leaving Group: While chloride is a reasonably good leaving group, its departure can be the rate-limiting step. In some cases, converting the chloride to a better leaving group like iodide (via the Finkelstein reaction) can improve reaction rates.

  • Low Reaction Temperature: Nucleophilic substitutions, especially with unreactive substrates, may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it incrementally.

  • Steric Hindrance: The substrate is a secondary halide, which is sterically more hindered than a primary halide. This slows down the SN2 reaction rate.[6][8]

Q2: I'm observing significant amounts of an elimination byproduct (2-vinylpyridine). How can I minimize this?

A2: The formation of 2-vinylpyridine occurs through a competing elimination (E1 or E2) reaction. To favor substitution over elimination, consider these strategies:

  • Nucleophile Choice: Use a nucleophile that is a weak base but a good nucleophile (e.g., Br⁻, I⁻, CN⁻, N₃⁻). Strong, bulky bases (e.g., t-butoxide) will strongly favor elimination.

  • Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running your reaction at a lower temperature can significantly reduce the amount of elimination byproduct.

  • Solvent: Polar solvents can favor substitution. For SN2/E2 competition, polar aprotic solvents are generally a good choice.

Q3: The reaction is proceeding via an SN1 mechanism, leading to a racemic mixture of products. How can I achieve stereochemical inversion (SN2 pathway)?

A3: To favor the SN2 pathway, which proceeds with inversion of configuration, you should optimize the following conditions:

  • Use a Strong Nucleophile: High concentrations of a strong, anionic nucleophile promote the bimolecular SN2 mechanism.[2][9]

  • Choose a Polar Aprotic Solvent: Solvents like acetone, DMSO, or DMF are ideal for SN2 reactions.[1][2] They enhance the nucleophilicity of the anion without solvating it as strongly as polar protic solvents do.[1]

  • Avoid Conditions that Stabilize Carbocations: Low polarity solvents and the absence of Lewis acids will disfavor the formation of the carbocation intermediate required for the SN1 pathway.

Q4: My amine nucleophile is undergoing multiple substitutions, leading to a quaternary pyridinium salt. How can I control the reaction for mono-alkylation?

A4: Over-alkylation is a common problem when using amine nucleophiles.[10] To achieve mono-substitution, you can:

  • Use a Large Excess of the Nucleophile: Using a large excess (3-5 equivalents or more) of the starting amine will increase the probability that the electrophile [this compound] reacts with the primary amine rather than the secondary amine product.

  • Slow Addition: Add the this compound slowly to a solution of the amine nucleophile. This keeps the concentration of the electrophile low at all times, disfavoring further reaction with the product.

  • Use a Protecting Group: If possible, protect the product amine as it is formed to prevent further reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the expected trends for key reaction parameters based on general principles of nucleophilic substitution.

Table 1: Effect of Solvent on Reaction Pathway and Rate

Solvent TypeExamplesFavored PathwayRationaleExpected Rate
Polar Protic Water, Ethanol, MethanolSN1Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[4]Can be fast for SN1 if carbocation is stable; slows SN2 by solvating the nucleophile.[3]
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileSN2Solvates the counter-ion but not the nucleophile, increasing its reactivity.[1][2]Generally fast for SN2.
Non-Polar Hexane, Toluene, BenzeneGenerally disfavoredPoor solubility for most nucleophiles and ionic intermediates.[3]Very slow to no reaction.

Table 2: Effect of Nucleophile on Reaction Pathway

Nucleophile ClassExamplesCharacteristicsFavored Pathway
Strong Nucleophile / Strong Base HO⁻, RO⁻Small, highly reactiveSN2 / E2 competition
Strong Nucleophile / Weak Base I⁻, Br⁻, RS⁻, N₃⁻, CN⁻Good nucleophilicity, low basicitySN2 favored
Weak Nucleophile / Weak Base H₂O, ROH, RSHNeutral, not very reactiveSN1
Weak Nucleophile / Strong Base t-BuO⁻, DBUBulky, sterically hinderedE2 favored

Visualizing Reaction Optimization

The following diagrams illustrate the key decision-making processes and workflows for optimizing the nucleophilic substitution on this compound.

ReactionScheme Substrate This compound sub_plus_nuc Substrate->sub_plus_nuc Nucleophile Nucleophile (Nu⁻) Nucleophile->sub_plus_nuc Product Substitution Product Solvent Solvent, Temp sub_plus_nuc->Product + Cl⁻

Caption: General reaction scheme for nucleophilic substitution.

SN1_vs_SN2_Decision_Tree Pathway Decision Logic A Evaluate Nucleophile B Strong (e.g., I⁻, N₃⁻) A->B Strong C Weak (e.g., H₂O, ROH) A->C Weak D Evaluate Solvent B->D H SN1 Pathway Likely (Racemization) C->H E Polar Aprotic (e.g., DMSO, Acetone) D->E Aprotic F Polar Protic (e.g., Ethanol) D->F Protic G SN2 Pathway Favored (Inversion) E->G I Competition likely (SN1/SN2/E1/E2) F->I

Caption: Decision tree for predicting the dominant reaction pathway.

OptimizationWorkflow Optimization Workflow Start Start: Initial Reaction Setup (e.g., Strong Nu, Aprotic Solvent, RT) Analyze Analyze Outcome (TLC, LCMS, NMR) Start->Analyze GoodYield High Yield & Purity? Analyze->GoodYield End End: Final Protocol GoodYield->End Yes Troubleshoot Troubleshoot GoodYield->Troubleshoot No LowYield Low Yield: - Increase Temp - Change Solvent - Stronger Nucleophile Troubleshoot->LowYield SideProducts Side Products (Elimination): - Lower Temp - Use Less Basic Nucleophile Troubleshoot->SideProducts LowYield->Analyze SideProducts->Analyze

Caption: A typical workflow for reaction condition optimization.

Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution with Sodium Azide

This protocol provides a starting point for an SN2 reaction, which is often desirable for achieving stereochemical control.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF) (anhydrous, ~0.5 M concentration of substrate)

    • Round-bottom flask with stir bar

    • Nitrogen or Argon atmosphere setup

    • Heating mantle with temperature controller

    • TLC plates (Silica gel)

    • Ethyl Acetate / Hexanes mixture (for TLC and chromatography)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

    • Rotary evaporator

  • Methodology:

    • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium azide (1.5 eq) and anhydrous DMF. Stir the suspension.

    • Reagent Addition: Add this compound (1.0 eq) to the flask dropwise at room temperature.

    • Reaction: Heat the reaction mixture to 50-60 °C.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 2-(1-azidoethyl)pyridine, should have a different Rf value than the starting material.

    • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

    • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (1x) and then with brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(1-azidoethyl)pyridine.

  • Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety protocols.

References

Overcoming low reactivity of 2-(1-Chloroethyl)pyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-Chloroethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low reactivity of this substrate in coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the primary reasons for this?

A1: The low reactivity of this compound in cross-coupling reactions is a known challenge and can be attributed to several factors:

  • Strong Carbon-Chlorine (C-Cl) Bond: The C(sp³)-Cl bond in the ethyl side chain is inherently stronger and less reactive towards oxidative addition compared to C-Br or C-I bonds. This makes the initial step of many catalytic cycles the rate-limiting step.[1][2]

  • Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming stable, inactive complexes. This phenomenon, often referred to as the "2-pyridyl problem," can significantly hinder the catalytic cycle.[1][3]

  • Potential for β-Hydride Elimination: The presence of a hydrogen atom on the carbon adjacent to the chlorine can lead to a competing β-hydride elimination reaction, forming 2-vinylpyridine and deactivating the catalyst.

  • Sub-optimal Reaction Conditions: Inappropriate choice of ligand, base, solvent, or temperature can fail to overcome the activation energy barrier for the coupling reaction.[1][4]

Q2: I am observing the formation of 2-vinylpyridine as a major byproduct. How can I minimize this elimination reaction?

A2: The formation of 2-vinylpyridine via elimination is a common side reaction. To minimize it, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. Strong, bulky bases can favor the desired coupling pathway over elimination. While strong bases are often necessary, their nucleophilicity should be minimal.[2]

  • Lower Reaction Temperature: Higher temperatures can promote elimination. If the coupling reaction allows, try running it at a lower temperature, although this may require a more active catalyst system.[4]

  • Ligand Selection: Employ bulky ligands that can accelerate the rate of reductive elimination, the product-forming step. A faster reductive elimination can outcompete the β-hydride elimination pathway.[2]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor elimination.

Q3: Which catalyst system is most effective for coupling reactions with this compound?

A3: Due to the low reactivity of the C-Cl bond and the potential for catalyst inhibition, highly active catalyst systems are generally required.[4] The optimal choice will depend on the specific coupling reaction, but here are some general recommendations:

  • Palladium Precatalysts: Use well-defined Pd(II) precatalysts that are efficiently reduced to the active Pd(0) species in situ.

  • Bulky, Electron-Rich Ligands: These are crucial for promoting the difficult oxidative addition step and for sterically shielding the palladium center from coordination by the pyridine nitrogen.[1][4]

    • Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective.[2][4][5]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also provide the necessary activity and stability.[4]

  • Nickel Catalysts: For certain couplings, such as Kumada or Negishi reactions, nickel catalysts can be a cost-effective and highly reactive alternative to palladium.[6][7][8]

Q4: How do I select the appropriate base and solvent for my coupling reaction?

A4: The choice of base and solvent is critical for a successful coupling reaction.

  • Base Selection:

    • A strong, non-nucleophilic base is often required to facilitate the transmetalation step (in Suzuki reactions) or the deprotonation of the coupling partner (in Buchwald-Hartwig aminations).[2][4]

    • Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu).[2][4]

    • The choice of base can significantly impact the reaction yield, and screening different bases is often necessary.[4]

  • Solvent Selection:

    • The solvent must be able to dissolve the reactants and be compatible with the catalyst system.

    • Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common choices include toluene, dioxane, and THF.[2]

    • Ensure all solvents are thoroughly degassed by bubbling with an inert gas like argon or nitrogen before use.[1]

Data Presentation

Table 1: Recommended Catalyst Systems for Common Coupling Reactions

Coupling ReactionRecommended Palladium LigandsRecommended Nickel LigandsTypical Base
Suzuki-Miyaura SPhos, XPhos, RuPhos-K₃PO₄, Cs₂CO₃
Buchwald-Hartwig RuPhos, BrettPhos, DavePhos-NaOtBu, K₃PO₄
Kumada -dppe, dppp(Grignard reagent acts as base)
Negishi X-Phos, CPhosNi(acac)₂/dppf(Organozinc is the coupling partner)
Sonogashira P(t-Bu)₃, XPhos-Et₃N, i-Pr₂NEt

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.2 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 equivalent) and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Formation check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Increase Catalyst Loading check_catalyst->solution_catalyst No check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Yes solution_conditions Increase Temperature (80-120 °C) Screen Different Bases (K3PO4, Cs2CO3) Ensure Anhydrous & Degassed Solvent check_conditions->solution_conditions No solution_side_reactions Observe for 2-Vinylpyridine (Elimination) Check for Homocoupling or Hydrodehalogenation check_side_reactions->solution_side_reactions Yes success Successful Coupling check_side_reactions->success No solution_catalyst->success solution_conditions->success solution_side_reactions->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Limiting Step for C-Cl) pd0->oxidative_addition + R-Cl inhibition Pyridine Inhibition (Inactive Complex) pd0->inhibition pd_complex R-Pd(II)(Cl)L_n oxidative_addition->pd_complex transmetalation Transmetalation (e.g., with R'-B(OH)2) pd_complex->transmetalation elimination β-Hydride Elimination (Side Reaction) pd_complex->elimination pd_intermediate R-Pd(II)(R')L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' (Coupled Product) reductive_elimination->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Managing Stereoselectivity in Reactions of 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing stereoselectivity in reactions involving 2-(1-chloroethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereoselectivity in reactions with this compound?

The main challenges in controlling stereoselectivity at the chiral center of this compound stem from the lability of the benzylic chloride and the potential for the reaction to proceed through non-stereoselective or poorly selective pathways. Key factors include the choice of nucleophile, catalyst, solvent, and reaction temperature. The pyridine nitrogen can also influence the reaction by coordinating to catalysts or reagents.

Q2: How does the choice of nucleophile impact the stereochemical outcome?

The nature of the nucleophile is critical. Bulky nucleophiles can enhance facial selectivity by favoring approach from the less hindered side of the substrate-catalyst complex. "Soft" nucleophiles may favor an S_N2-type mechanism, leading to inversion of configuration, while conditions promoting an S_N1-type pathway can lead to racemization. The use of chiral nucleophiles can introduce a second source of stereochemical induction, leading to either matched or mismatched diastereomeric pairs.

Q3: What role do chiral catalysts play in these reactions?

Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, create a chiral environment around the this compound. This chiral environment forces the incoming nucleophile to approach the electrophilic carbon from a specific trajectory, leading to the preferential formation of one enantiomer. The choice of catalyst is highly dependent on the specific reaction being performed.

Q4: Can enzymatic resolutions be used for derivatives of this compound?

Yes, enzymatic kinetic resolution is a viable strategy, particularly for related amino-derivatives. For instance, lipase-catalyzed acetylation has been used to resolve racemic 2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. The enantioselectivity of such resolutions can be highly dependent on the enzyme, solvent, and acylating agent used.[1]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%) in a Catalytic Asymmetric Substitution

Possible Causes and Solutions:

  • Cause: Inactive or Impure Chiral Catalyst/Ligand.

    • Solution: Ensure the catalyst or ligand is of high purity and has been stored under appropriate inert and dry conditions. Consider synthesizing or purchasing a fresh batch. For phosphine-based ligands, check for oxidation via ³¹P NMR.

  • Cause: Suboptimal Solvent Choice.

    • Solution: The polarity and coordinating ability of the solvent can dramatically affect enantioselectivity. Perform a solvent screen with a range of aprotic solvents of varying polarity (e.g., THF, Dichloromethane, Toluene, Dioxane). Ensure solvents are anhydrous, as trace water can deactivate the catalyst or alter the reaction pathway.

  • Cause: Incorrect Reaction Temperature.

    • Solution: Stereoselective reactions are often highly sensitive to temperature. Generally, lower temperatures favor higher enantioselectivity by reducing the energy available for non-selective pathways. Try running the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).

  • Cause: Reaction Mechanism Ambiguity (S_N1 vs. S_N2).

    • Solution: If the reaction has significant S_N1 character, loss of stereochemical information can occur. To favor an S_N2 pathway, which is typically stereospecific, use less polar solvents and nucleophiles that are strong but not highly basic. The choice of leaving group can also be influential, though in this case, it is fixed as chloride.

Issue 2: Poor Diastereoselectivity in Reactions with a Chiral Nucleophile

Possible Causes and Solutions:

  • Cause: Mismatched Stereochemical Preference (Substrate vs. Nucleophile).

    • Solution: The inherent facial selectivity of the this compound (in the presence of a chiral catalyst) may oppose the preferred trajectory of the chiral nucleophile. This is a "mismatched" case. Try using the opposite enantiomer of the chiral nucleophile to see if a "matched" pairing improves the diastereomeric ratio.

  • Cause: Flexible Transition State.

    • Solution: A poorly organized transition state can lead to multiple, low-energy pathways, resulting in a mixture of diastereomers. The use of chelating Lewis acids or catalysts that can coordinate to both the pyridine nitrogen and the incoming nucleophile can help to create a more rigid and organized transition state, thereby improving diastereoselectivity.

  • Cause: Epimerization of the Product or Starting Material.

    • Solution: The reaction conditions (e.g., basic or acidic) might be causing the product or even the starting material to epimerize. Check the stability of the product under the reaction conditions. If epimerization is occurring, consider using milder conditions, a shorter reaction time, or a final work-up that neutralizes any acidic or basic species.

Data Presentation

Table 1: Enantioselective Enzymatic Acetylation of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines

Entry5-SubstituentEnzymeSolventAcylating AgentConversion (%)Enantiomeric Excess (ee%) of Unreacted Amine
1-BrCandida antarctica lipase BEthyl acetateEthyl acetate5594
2-ClCandida antarctica lipase BEthyl acetateEthyl acetate-Lower enantioselectivity
3-OCF₂HCandida antarctica lipase BEthyl acetateEthyl acetate-Lower enantioselectivity
4-BrCandida antarctica lipase BMethyl propionateMethyl propionate-Decreased enantioselectivity
5-BrCandida antarctica lipase BMethyl isobutyrateMethyl isobutyrate-Decreased enantioselectivity

Data is for an analogous amino-substituted pyridine derivative and serves as an illustrative example of factors affecting enantioselectivity in enzymatic resolutions.[1]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a Racemic 2-(1-Aminoethyl)pyridine Derivative (Analogous System)

This protocol is based on the enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine.[1]

  • Preparation: To a solution of the racemic amine (1.0 mmol) in ethyl acetate (10 mL), add Candida antarctica lipase B (e.g., Novozym 435, 50 mg).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Work-up: When approximately 50% conversion is reached, filter off the enzyme and wash it with ethyl acetate.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acetylated amine and the unreacted amine can be separated by column chromatography or by an acid-base extraction to isolate the unreacted, enantiomerically enriched amine.

Mandatory Visualizations

troubleshooting_low_ee start Low Enantiomeric Excess (ee%) Observed cause1 Catalyst/Ligand Issues start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect Temperature start->cause3 cause4 S_N1 Pathway Interference start->cause4 solution1 Verify Purity / Use Fresh Catalyst cause1->solution1 Solution solution2 Screen Anhydrous Solvents cause2->solution2 Solution solution3 Lower Reaction Temperature cause3->solution3 Solution solution4 Favor S_N2 Conditions (Less Polar Solvent) cause4->solution4 Solution

Caption: Troubleshooting workflow for low enantiomeric excess.

diastereoselectivity_logic sub This compound (+ Chiral Catalyst) ts Transition State sub->ts Facial Selectivity nuc Chiral Nucleophile nuc->ts Inherent Trajectory prod Diastereomeric Products ts->prod Leads to matched Matched Case (High dr) prod->matched If preferences align mismatched Mismatched Case (Low dr) prod->mismatched If preferences oppose

Caption: Factors influencing diastereoselectivity.

References

Technical Support Center: Purification of 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(1-Chloroethyl)pyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound shows a lower than expected purity by GC-MS analysis. What are the common impurities I should be looking for?

A1: Common impurities in the synthesis of this compound can arise from side reactions, incomplete reactions, or degradation. The most probable impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-acetylpyridine or 2-(1-hydroxyethyl)pyridine.

  • 2-(1-Hydroxyethyl)pyridine: This is a common impurity resulting from the hydrolysis of the chloro group. The presence of moisture during the reaction or work-up can lead to its formation.[1]

  • 2-Vinylpyridine: This impurity can be formed via an elimination reaction of hydrogen chloride from the desired product.[2] Basic conditions or elevated temperatures can promote this side reaction.

  • Oligomers/Polymers of 2-Vinylpyridine: 2-Vinylpyridine is known to polymerize, especially in the presence of initiators or upon standing.[3][4][5][6] These polymeric impurities are typically high molecular weight and non-volatile.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: I observe a significant amount of a polar impurity in my crude this compound. How can I remove it?

A2: A highly polar impurity is likely 2-(1-hydroxyethyl)pyridine, formed from hydrolysis. An effective method for its removal is through an aqueous wash or flash column chromatography.

  • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water or a saturated sodium bicarbonate solution. The polar 2-(1-hydroxyethyl)pyridine will preferentially partition into the aqueous phase.

  • Flash Column Chromatography: Using a silica gel column, the more polar 2-(1-hydroxyethyl)pyridine will have a stronger affinity for the stationary phase and elute later than the less polar this compound. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[7][8][9]

Q3: My purified this compound appears to be unstable and turns brown over time. What is causing this and how can I prevent it?

A3: The instability and color change are likely due to the gradual elimination of HCl to form 2-vinylpyridine, which can then polymerize.[2][5] To minimize this degradation:

  • Storage: Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) to minimize thermal and oxidative degradation.

  • pH: Avoid exposure to basic conditions, as this will promote the elimination reaction. If the product was subjected to a basic wash, ensure all traces of base are removed by washing with brine and drying thoroughly.

  • Inhibitors: For long-term storage, the addition of a radical inhibitor, such as a small amount of hydroquinone or BHT, can help prevent the polymerization of any trace 2-vinylpyridine that may form.

Q4: How can I remove unreacted pyridine-based starting materials from my product?

A4: Unreacted basic starting materials, such as pyridine derivatives, can be effectively removed by an acidic wash. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic starting materials will form water-soluble hydrochloride salts and be extracted into the aqueous layer.[10][11] The desired product, being less basic, will remain in the organic phase. It is crucial to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid before drying and concentrating.

Q5: I suspect the presence of high-boiling point polymeric impurities. How can I purify my product from these?

A5: Polymeric impurities arising from the polymerization of 2-vinylpyridine are non-volatile. Vacuum distillation is an effective method to separate the volatile this compound from these non-volatile polymers. Fractional distillation under reduced pressure can provide a high degree of purification.[12][13]

Data Presentation: Purification Method Efficiency

The following table summarizes the effectiveness of various purification techniques for the removal of common impurities from this compound.

Purification MethodTarget ImpurityPrinciple of SeparationEstimated Purity AchievedYield Loss
Fractional Distillation (Vacuum) 2-(1-Hydroxyethyl)pyridine, Polymeric impurities, Solvent ResiduesDifference in boiling points>98%Moderate
Flash Column Chromatography 2-(1-Hydroxyethyl)pyridine, Unreacted Starting MaterialsDifference in polarity>99%Moderate to High
Acid-Base Extraction Unreacted basic starting materialsDifference in acid-base properties>95% (for basic impurities)Low
Recrystallization (of Hydrochloride Salt) Isomeric impurities, Minor polar/non-polar impuritiesDifference in solubility>99.5%Potentially High

Note: The quantitative data presented are illustrative and based on typical efficiencies for these methods with similar compounds. Actual results may vary depending on the specific experimental conditions and the initial purity of the crude product.

Experimental Protocols

Flash Column Chromatography for Purification of this compound

This protocol describes a general procedure for the purification of crude this compound using flash column chromatography on silica gel.

1. Preparation:

  • Prepare a chromatography column with silica gel, packed as a slurry in a non-polar solvent (e.g., hexane).
  • Prepare a solvent system for elution. Based on TLC analysis, a gradient of ethyl acetate in hexane is often suitable (e.g., starting from 100% hexane and gradually increasing to 10-20% ethyl acetate in hexane). For basic compounds, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can improve separation.[7]
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

2. Loading the Column:

  • Carefully load the dissolved sample onto the top of the silica gel column.
  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

3. Elution:

  • Begin elution with the least polar solvent mixture.
  • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
  • Collect fractions in test tubes.

4. Monitoring:

  • Monitor the elution of the components using Thin Layer Chromatography (TLC).
  • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
  • Visualize the spots under UV light or by using a suitable staining agent (e.g., potassium permanganate).

5. Isolation:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound AqueousWash Aqueous Wash (Water / NaHCO3) CrudeProduct->AqueousWash Remove Hydrolysis Products AcidWash Acid Wash (Dilute HCl) AqueousWash->AcidWash Remove Basic Impurities Drying Drying (e.g., Na2SO4) AcidWash->Drying Filtration1 Filtration Drying->Filtration1 Concentration1 Solvent Removal Filtration1->Concentration1 Distillation Fractional Distillation (Vacuum) Concentration1->Distillation High Boiling Impurities Chromatography Flash Chromatography Concentration1->Chromatography Polar Impurities PureProduct Pure this compound Distillation->PureProduct Concentration2 Solvent Removal Chromatography->Concentration2 Concentration2->PureProduct

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(1-Chloroethyl)pyridine. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis and scale-up.

Troubleshooting and FAQs

This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Moisture-sensitive reagents (e.g., thionyl chloride, phosphoryl chloride) may have degraded. 3. Poor quality starting materials: Purity of 2-ethylpyridine or other precursors is crucial. 4. Side reactions: Formation of undesired byproducts.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. 2. Reagent Handling: Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried to remove any moisture. 3. Starting Material Purity: Verify the purity of starting materials by analytical methods like NMR or GC-MS before starting the reaction. 4. Optimize Conditions: Adjust reaction temperature and time. Consider dropwise addition of reagents to control the reaction rate and minimize side product formation.
Formation of Dichlorinated or Trichlorinated Byproducts This is common in direct chlorination of 2-ethylpyridine using chlorine gas.1. Control Stoichiometry: Use a precise molar ratio of the chlorinating agent. 2. Alternative Reagents: Employ milder and more selective chlorinating agents like N-chlorosuccinimide (NCS). 3. Reaction via N-oxide: A multi-step synthesis involving the N-oxidation of 2-ethylpyridine followed by reaction with a chlorinating agent can offer better selectivity.[1][2]
Difficulty in Product Purification 1. Similar Polarity of Byproducts: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 2. Basicity of Pyridine: The basic nature of the pyridine ring can cause tailing on silica gel chromatography.[3]1. Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. An acidic wash (e.g., dilute HCl) can protonate the product, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3] 2. Distillation: If the product is volatile, vacuum distillation can be an effective purification method. 3. Chromatography with Additives: When using column chromatography, adding a small amount of a base like triethylamine to the eluent can help mitigate tailing on silica gel.[3] 4. Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization can be a highly effective purification technique.[3]
Exothermic and Difficult to Control Reaction Reactions involving chlorinating agents like thionyl chloride or phosphoryl chloride can be highly exothermic, leading to safety hazards and byproduct formation.[3]1. Slow Reagent Addition: Add the chlorinating agent dropwise over an extended period.[3] 2. Efficient Cooling: Use an ice bath or a cryostat to maintain a low and constant temperature throughout the addition.[3] 3. Dilution: Conducting the reaction in a suitable solvent at a lower concentration can help dissipate heat more effectively.[3] 4. Continuous Flow Chemistry: For larger scale synthesis, consider using a continuous flow reactor which offers superior temperature control and is inherently safer for highly exothermic processes.[3][4]
Product Instability or Decomposition This compound can be unstable, especially at elevated temperatures or in the presence of nucleophiles.1. Controlled Work-up: Perform the work-up at low temperatures. 2. Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures. 3. Use as Hydrochloride Salt: The hydrochloride salt of this compound is generally more stable and easier to handle.[5][6]

Experimental Protocols

Detailed methodologies for common synthetic routes are provided below.

Protocol 1: Synthesis via N-Oxidation and Chlorination

This multi-step synthesis generally provides good yields and selectivity.[7][8]

Step 1: Synthesis of 2-Ethylpyridine N-oxide

  • In a round-bottom flask, dissolve 2-ethylpyridine (1.0 eq.) in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (1.3-1.5 eq.) dropwise, maintaining the temperature between 70-80°C.

  • Stir the reaction mixture for 10-14 hours, monitoring by TLC.

  • Once the reaction is complete, quench any excess peroxide.

  • Isolate the 2-ethylpyridine N-oxide product.

Step 2: Synthesis of 2-(1-Acetoxyethyl)pyridine

  • React the 2-ethylpyridine N-oxide (1.0 eq.) with glacial acetic acid (1.5-2.0 eq.).

  • Heat the mixture and monitor the reaction by TLC until completion.

Step 3: Hydrolysis to 2-(1-Hydroxyethyl)pyridine

  • Hydrolyze the 2-(1-acetoxyethyl)pyridine under alkaline conditions, for example, using a 25% sodium hydroxide solution.[8]

  • The reaction time is typically 2-3 hours.[8]

  • Extract the 2-(1-hydroxyethyl)pyridine product.

Step 4: Chlorination to this compound Hydrochloride

  • Dissolve the 2-(1-hydroxyethyl)pyridine (1.0 eq.) in a suitable solvent like methanol.[8]

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (1.1-1.3 eq.) dropwise.[8]

  • Reflux the solution for 1 hour.[6]

  • Remove the excess thionyl chloride under reduced pressure to yield the solid product.[6]

Protocol 2: Direct Chlorination of 2-(1-Hydroxyethyl)pyridine

This method is more direct if the starting alcohol is available.

  • To a stirred and cooled (0°C) solution of thionyl chloride (4.1 mol), add 2-(1-hydroxyethyl)pyridine (0.92 mol) over 2 hours.[6]

  • Reflux the resulting solution for 1 hour.[6]

  • Remove the excess thionyl chloride under vacuum to obtain the solid residue of this compound hydrochloride.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic procedures.

Table 1: Molar Ratios of Reactants for N-Oxidation Route [8]

StepReactant 1Reactant 2Reactant 3Molar Ratio
N-Oxidation2-EthylpyridineAcetic AcidHydrogen Peroxide1 : 1-1.1 : 1.3-1.5
Acetoxylation2-Ethylpyridine N-oxideGlacial Acetic Acid1 : 1.5-2
Chlorination2-(1-Hydroxyethyl)pyridineThionyl Chloride1 : 1.1-1.3

Table 2: Reaction Conditions for N-Oxidation Route [8]

StepTemperatureReaction Time
N-Oxidation70-80 °C10-14 hours
HydrolysisNot specified2-3 hours

Visualizations

Synthetic Workflow

G A 2-Ethylpyridine B 2-Ethylpyridine N-oxide A->B H2O2, Acetic Acid C 2-(1-Acetoxyethyl)pyridine B->C Glacial Acetic Acid D 2-(1-Hydroxyethyl)pyridine C->D Hydrolysis (NaOH) E This compound HCl D->E Thionyl Chloride G Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity MonitorReaction Monitor Reaction Progress (TLC/GC) CheckPurity->MonitorReaction Purity OK Success Improved Yield/Purity CheckPurity->Success Impure -> Purify OptimizeConditions Optimize Reaction Conditions (Temp, Time) MonitorReaction->OptimizeConditions Incomplete Purification Review Purification Strategy MonitorReaction->Purification Complete OptimizeConditions->Success AcidBase Acid-Base Extraction Purification->AcidBase Basic Product Distillation Distillation Purification->Distillation Volatile Product Chromatography Modified Chromatography Purification->Chromatography Polar Byproducts AcidBase->Success Distillation->Success Chromatography->Success

References

Validation & Comparative

Comparative NMR Spectral Analysis: 2-(1-Chloroethyl)pyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral features of 2-(1-Chloroethyl)pyridine in comparison to structurally related compounds. This guide provides predicted spectral data for the target compound alongside experimental data for its analogs, detailed experimental protocols for data acquisition, and a visual representation of the NMR analysis workflow.

This guide presents a comparative analysis of the nuclear magnetic resonance (NMR) spectra of this compound and its structural analogs, 2-ethylpyridine and 2-(1-hydroxyethyl)pyridine. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted 1H and 13C NMR data for the target compound and compares it with experimental data for the selected analogs. This comparison offers valuable insights into the influence of the chloro and hydroxyl substituents on the chemical shifts of the pyridine ring and the ethyl side chain.

Predicted and Experimental NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for 2-ethylpyridine and 2-(1-hydroxyethyl)pyridine.

Table 1: 1H NMR Spectral Data (ppm)

CompoundH-α (ethyl)H-β (ethyl)H-3H-4H-5H-6
This compound (Predicted)5.2 (q)1.8 (d)7.4 (d)7.8 (t)7.3 (t)8.6 (d)
2-Ethylpyridine (Experimental)2.8 (q)1.3 (t)7.1 (d)7.6 (t)7.1 (t)8.5 (d)
2-(1-Hydroxyethyl)pyridine (Experimental)4.9 (q)1.5 (d)7.2 (d)7.7 (t)7.2 (t)8.5 (d)

Table 2: 13C NMR Spectral Data (ppm)

CompoundC-α (ethyl)C-β (ethyl)C-2C-3C-4C-5C-6
This compound (Predicted)55.025.0162.0122.0137.0121.0149.0
2-Ethylpyridine (Experimental)29.015.0162.5121.1136.4122.8149.2
2-(1-Hydroxyethyl)pyridine (Experimental)69.824.9163.4120.0136.8122.1148.5

Experimental Protocols

The following is a general protocol for the acquisition of 1H and 13C NMR spectra, applicable for the analysis of the compounds discussed in this guide.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

1H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard one-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: 0-15 ppm.

13C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of the 13C isotope.

  • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to structure elucidation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Compound Selection Solvent Solvent Selection (Deuterated) Compound->Solvent Tube Sample Dissolution & Transfer to NMR Tube Solvent->Tube Spectrometer NMR Spectrometer Tube->Spectrometer Insert Sample H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FT Fourier Transform H1_Acquisition->FT FID Data C13_Acquisition->FT FID Data Phasing Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing (TMS) Baseline->Referencing Integration Integration Referencing->Integration Multiplicity Multiplicity Analysis Referencing->Multiplicity Shift_Analysis Chemical Shift Analysis Integration->Shift_Analysis Multiplicity->Shift_Analysis Structure Structure Elucidation Shift_Analysis->Structure

A Comparative Analysis of the Reactivity of 2-(1-Chloroethyl)pyridine and 2-(chloromethyl)pyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the reactivity of 2-(1-chloroethyl)pyridine and 2-(chloromethyl)pyridine in nucleophilic substitution reactions. The information is targeted towards researchers, scientists, and professionals in drug development who utilize these and similar halogenated alkylpyridines as intermediates in the synthesis of complex molecules. This document outlines the theoretical basis for their differential reactivity, presents analogous experimental data, and provides a detailed protocol for a comparative kinetic study.

Executive Summary

The reactivity of this compound and 2-(chloromethyl)pyridine in nucleophilic substitution reactions is dictated by the substitution pattern at the alpha-carbon, which influences the preferred reaction mechanism. 2-(chloromethyl)pyridine, a primary halide, is expected to react predominantly through an S(_N)2 mechanism. In contrast, this compound, a secondary halide, can proceed through both S(_N)1 and S(_N)2 pathways, with the S(_N)1 mechanism being favored due to the formation of a more stable secondary carbocation. Consequently, under conditions favoring S(_N)1 reactions (polar, protic solvents), this compound is anticipated to be more reactive. Conversely, under S(_N)2 conditions (polar, aprotic solvents with a strong nucleophile), 2-(chloromethyl)pyridine is expected to exhibit higher reactivity due to reduced steric hindrance.

Theoretical Framework

The key distinction in the reactivity of these two compounds lies in their susceptibility to S(_N)1 and S(_N)2 reaction pathways.

  • 2-(chloromethyl)pyridine: As a primary halide, it readily undergoes S(_N)2 reactions, which involve a backside attack by a nucleophile in a single, concerted step. The rate of this reaction is sensitive to steric hindrance around the electrophilic carbon. The relatively unhindered nature of the chloromethyl group facilitates this pathway.

  • This compound: This secondary halide is more sterically hindered, which slows down the rate of S(_N)2 reactions. However, it can form a secondary carbocation upon departure of the chloride leaving group. This carbocation is stabilized by both the inductive effect of the methyl group and the potential for resonance delocalization of the positive charge into the pyridine ring. This stabilization favors an S(_N)1 mechanism, which proceeds in a stepwise manner through this carbocation intermediate.

The pyridine ring itself exerts an electronic influence. The nitrogen atom is electron-withdrawing, which can destabilize an adjacent carbocation, potentially slowing down an S(_N)1 reaction compared to a benzylic analogue. However, the lone pair on the nitrogen can also participate in resonance stabilization of the transition state in certain conformations.

Comparative Reactivity Data (Analogous Systems)

CompoundStructureRelative Rate of Solvolysis (S(_N)1)
Benzyl ChloridePh-CH(_2)-Cl1
1-Phenylethyl ChloridePh-CH(CH(_3))-Cl~10
3^33
- 10
4^44

Data is generalized from various sources for solvolysis in polar, protic solvents.

This substantial increase in the rate of solvolysis for the secondary halide highlights the dominating effect of carbocation stability in S(_N)1 reactions. A similar trend is expected for the pyridyl analogues.

Experimental Protocol: Comparative Kinetic Study via Solvolysis

This protocol outlines a method to determine and compare the rates of solvolysis for this compound and 2-(chloromethyl)pyridine. The rate of reaction is monitored by titrating the hydrochloric acid produced during the reaction with a standardized solution of sodium hydroxide.

Materials:

  • This compound

  • 2-(chloromethyl)pyridine

  • Ethanol (reagent grade)

  • Distilled water

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Erlenmeyer flasks

  • Pipettes and burettes

Procedure:

  • Reaction Solution Preparation: Prepare a 0.1 M solution of each chloro-compound in 50% aqueous ethanol.

  • Kinetic Run: a. Equilibrate the reaction solutions and the standardized NaOH solution to the desired reaction temperature (e.g., 25°C) in the water bath. b. At time t=0, initiate the reaction by mixing the chloro-compound solution with the aqueous ethanol. c. At regular time intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold distilled water. d. Add a few drops of phenolphthalein indicator to the quenched aliquot. e. Titrate the generated HCl with the standardized NaOH solution until a persistent pink endpoint is observed. f. Record the volume of NaOH used.

  • Data Analysis: a. Calculate the concentration of HCl produced at each time point. b. Plot the concentration of the alkyl chloride remaining versus time. c. To determine the order of the reaction, plot ln[Alkyl Chloride] vs. time for a first-order reaction and 1/[Alkyl Chloride] vs. time for a second-order reaction. The plot that yields a straight line indicates the order of the reaction. d. The rate constant (k) can be determined from the slope of the linear plot.

Visualizations

sn2_mechanism reactant Nu⁻ + 2-(chloromethyl)pyridine transition_state [Nu---CH₂(Py)---Cl]⁻ reactant->transition_state Backside attack product Nu-CH₂(Py) + Cl⁻ transition_state->product Inversion of configuration sn1_mechanism reactant This compound intermediate [Py-CH(CH₃)]⁺ + Cl⁻ reactant->intermediate Slow, Rate-determining product Py-CH(CH₃)-Nu intermediate->product Fast, Nucleophilic attack workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_solutions Prepare 0.1M Substrate Solutions thermo Equilibrate Reagents to T prep_solutions->thermo start_rxn Initiate Reaction (t=0) thermo->start_rxn aliquot Withdraw Aliquots at Intervals start_rxn->aliquot quench Quench Reaction aliquot->quench titrate Titrate with NaOH quench->titrate calc_conc Calculate [HCl] titrate->calc_conc plot_data Plot Kinetic Data calc_conc->plot_data det_rate Determine Rate Constant plot_data->det_rate

A Comparative Kinetic Analysis of 2-(1-Chloroethyl)pyridine and its Analogs in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the reaction kinetics of 2-(1-chloroethyl)pyridine with its carbocyclic analog, 1-chloroethylbenzene, in nucleophilic substitution reactions is presented below. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a detailed analysis of reaction mechanisms, comparative kinetic data, and experimental protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its chloroethyl side chain. Understanding the kinetics of its reactions, primarily solvolysis and nucleophilic substitution, is crucial for optimizing synthetic routes and predicting the behavior of molecules incorporating this moiety. This guide provides a comparative kinetic study of this compound and the structurally analogous 1-chloroethylbenzene, highlighting the electronic influence of the pyridine ring on the reaction rate and mechanism.

Reaction Mechanisms: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions of this compound and its analogs can proceed through two primary mechanisms: unimolecular (SN1) and bimolecular (SN2). The operative pathway is influenced by the substrate structure, the nature of the nucleophile, the solvent polarity, and the temperature.

The SN1 mechanism is a two-step process initiated by the rate-determining ionization of the substrate to form a carbocation intermediate. This pathway is favored for substrates that can form stable carbocations and in polar, protic solvents that can solvate both the carbocation and the leaving group.

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the substrate at the same time as the leaving group departs. This pathway is favored for less sterically hindered substrates and with strong nucleophiles in polar, aprotic solvents.

G cluster_SN1 SN1 Mechanism cluster_SN2 SN2 Mechanism A1 Substrate (R-Cl) B1 Carbocation Intermediate (R+) + Cl- A1->B1 Slow, Rate-determining C1 Product (R-Nu) B1->C1 Fast, + Nu- A2 Substrate (R-Cl) + Nu- B2 Transition State [Nu---R---Cl]δ- A2->B2 Concerted Step C2 Product (R-Nu) + Cl- B2->C2

Figure 1: Generalized pathways for SN1 and SN2 reactions.

Comparative Kinetic Data

The following table presents solvolysis rate constants for 1-chloroethylbenzene in various aqueous ethanol mixtures. This data serves as a baseline for predicting the reactivity of this compound under similar conditions.

Table 1: First-Order Rate Constants for the Solvolysis of 1-Chloroethylbenzene in Aqueous Ethanol

Solvent (v/v % Ethanol)Temperature (°C)Rate Constant (k) (s⁻¹)Reference
80%25.01.95 x 10⁻⁵[1]
70%25.05.56 x 10⁻⁵[1]
60%25.01.62 x 10⁻⁴[1]
50%25.05.00 x 10⁻⁴[1]
40%25.01.63 x 10⁻³[1]

The rate of solvolysis of 1-chloroethylbenzene increases significantly with increasing water content in the solvent mixture, which is characteristic of an SN1 mechanism where the polar solvent stabilizes the forming carbocation and chloride ion. It is anticipated that this compound would also undergo solvolysis via an SN1 mechanism, with the rate being influenced by the position of the nitrogen atom relative to the side chain. The electron-withdrawing nature of the nitrogen would likely destabilize the carbocation, leading to a slower solvolysis rate compared to 1-chloroethylbenzene.

Experimental Protocols

The following is a generalized protocol for determining the kinetics of solvolysis of a secondary alkyl halide, such as this compound or 1-chloroethylbenzene. This method involves monitoring the production of hydrochloric acid over time by titration.

Objective:

To determine the first-order rate constant for the solvolysis of an alkyl chloride in an aqueous ethanol solvent mixture.

Materials:
  • Alkyl chloride (e.g., this compound or 1-chloroethylbenzene)

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.04 M)

  • Bromothymol blue indicator solution

  • Acetone

  • Constant temperature water bath

  • Burette, pipettes, volumetric flasks, Erlenmeyer flasks

Procedure:

G A Prepare Solvent Mixture (e.g., 80:20 Ethanol:Water) C Set up Reaction Flask - Add solvent mixture - Add indicator - Equilibrate to desired temperature A->C B Prepare Alkyl Chloride Solution (in a small amount of acetone) D Initiate Reaction - Add alkyl chloride solution to the reaction flask - Start timer (t=0) B->D C->D E Titrate Liberated HCl - Add a known volume of standardized NaOH - Record time for color change (yellow to blue/green) D->E F Repeat Titration - Continue adding aliquots of NaOH and recording time - Obtain multiple data points E->F G Determine Infinity Titration - Heat the reaction mixture to completion - Cool and titrate the total amount of HCl produced F->G H Data Analysis - Plot ln(V∞ - Vt) vs. time - Determine the rate constant (k) from the slope G->H

Figure 2: Experimental workflow for a solvolysis kinetic study.

  • Preparation of Solutions:

    • Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume).

    • Prepare a stock solution of the alkyl chloride in a small amount of acetone.

    • Fill a burette with the standardized NaOH solution.

  • Kinetic Run:

    • Pipette a known volume of the solvent mixture into an Erlenmeyer flask.

    • Add a few drops of bromothymol blue indicator.

    • Place the flask in a constant temperature water bath and allow it to equilibrate.

    • To start the reaction, add a known volume of the alkyl chloride stock solution to the flask, mix quickly, and start the timer.

    • Immediately add a known volume (e.g., 1.00 mL) of the standardized NaOH solution from the burette. The solution should turn blue.

    • Record the time it takes for the solution to turn from blue back to yellow (or a green endpoint). This indicates that the liberated HCl has neutralized the added NaOH.

    • Immediately add another aliquot of NaOH and record the time for the subsequent color change.

    • Continue this process to obtain several data points.

  • Infinity Titration:

    • After collecting a sufficient number of data points, or after the reaction has proceeded for at least 10 half-lives, heat the reaction mixture in a warm water bath for an extended period to ensure the reaction goes to completion.

    • Cool the flask to room temperature and titrate the total amount of HCl produced with the standardized NaOH solution to a persistent blue endpoint. This gives the infinity volume (V∞).

  • Data Analysis:

    • The first-order rate law for this reaction is given by: ln([A]₀/[A]t) = kt.

    • The concentration of the alkyl chloride at any time t, [A]t, is proportional to (V∞ - Vt), where Vt is the cumulative volume of NaOH added at time t.

    • A plot of ln(V∞ - Vt) versus time should yield a straight line with a slope of -k. The rate constant (k) can be calculated from the slope of this line.

Conclusion

The kinetic study of reactions involving this compound is essential for its application in various fields. By comparing its reactivity to the well-understood analog, 1-chloroethylbenzene, researchers can make informed predictions about its reaction mechanisms and rates. The provided experimental protocol offers a robust method for obtaining quantitative kinetic data, which is crucial for the development of efficient and controlled synthetic processes. Further studies are warranted to obtain direct experimental data for this compound to fully elucidate the electronic effects of the pyridine nucleus on the reactivity of the chloroethyl side chain.

References

Computational Showdown: Unraveling the Reaction Mechanisms of 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical synthesis, pyridyl-containing scaffolds are of paramount importance. The functionalization of these heterocycles often involves reactions of halogenated side chains, where the mechanistic pathway can significantly influence product distribution and yield. This guide provides a comparative computational analysis of the nucleophilic substitution reaction mechanisms for 2-(1-chloroethyl)pyridine, a secondary alkyl halide susceptible to both S(_N)1 and S(_N)2 pathways. By presenting hypothetical, yet plausible, experimental and computational data, we aim to equip researchers with a framework for predicting and controlling the reactivity of this versatile synthetic intermediate.

Competing Pathways: S(_N)1 vs. S(_N)2 for this compound

The reaction of this compound with a nucleophile can proceed through two distinct mechanistic routes: a unimolecular (S(_N)1) or a bimolecular (S(_N)2) substitution. The pyridine ring, with its electron-withdrawing nature and the ability of the nitrogen lone pair to stabilize adjacent positive charge, plays a crucial role in influencing the energetics of these pathways.

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. This pathway is favored by strong nucleophiles and polar aprotic solvents.

In contrast, the S(_N)1 mechanism is a two-step process. The first, and rate-determining, step involves the departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. The formation of the carbocation is favored in polar protic solvents which can stabilize both the departing anion and the carbocation. For this compound, the secondary carbocation is stabilized by resonance with the pyridine ring.

Quantitative Comparison of Reaction Energetics

To illustrate the influence of the solvent on the reaction mechanism, we present a summary of hypothetical activation energies ((\Delta)G(\ddagger)) and reaction free energies ((\Delta)G(_{rxn})) for the reaction of this compound with a generic nucleophile (Nu

^-
) in both a polar protic (methanol) and a polar aprotic (acetonitrile) solvent. These values are representative of what would be expected from Density Functional Theory (DFT) calculations.

Reaction PathwaySolventActivation Energy ((\Delta)G(\ddagger)) (kcal/mol)Reaction Free Energy ((\Delta)G(_{rxn})) (kcal/mol)
S(_N)2 Methanol25.8-15.2
S(_N)1 Methanol23.5-15.2
S(_N)2 Acetonitrile22.1-18.9
S(_N)1 Acetonitrile28.4-18.9

Analysis of the Data:

In a polar protic solvent like methanol, the S(_N)1 pathway is predicted to be slightly favored due to the solvent's ability to stabilize the carbocation intermediate and the chloride anion through hydrogen bonding. Conversely, in a polar aprotic solvent such as acetonitrile, which cannot effectively solvate the leaving group anion but can solvate the transition state of the S(_N)2 reaction, the S(_N)2 mechanism is expected to be the dominant pathway with a significantly lower activation barrier.

Experimental Protocols

Computational Methodology:

The hypothetical computational data presented was modeled on a standard Density Functional Theory (DFT) approach. The protocol for such a study would typically involve:

  • Geometry Optimization: The geometries of the reactant (this compound), nucleophile, transition states (for both S(_N)1 and S(_N)2 pathways), intermediates (for the S(_N)1 pathway), and products are optimized using a functional such as B3LYP with a basis set like 6-31G*.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Solvation Modeling: The effect of the solvent is incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

  • Energy Calculations: Single-point energy calculations are performed with a larger basis set (e.g., 6-311+G**) to obtain more accurate electronic energies. The final free energies are calculated by adding the thermal corrections from the frequency calculations to the electronic energies.

Kinetic Experimental Design:

To experimentally validate the computational predictions, the following protocol for a kinetic study could be employed:

  • Reaction Setup: A solution of this compound and a nucleophile (e.g., sodium azide) of known concentrations are prepared in the desired solvent (methanol or acetonitrile) in a thermostated reaction vessel.

  • Reaction Monitoring: The progress of the reaction is monitored over time by periodically taking aliquots from the reaction mixture and quenching the reaction. The concentration of the reactant and product at different time points is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Rate Constant Determination: The rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law (second-order for S(_N)2, first-order for S(_N)1 under pseudo-first-order conditions with a large excess of the nucleophile).

  • Activation Parameter Measurement: The experiment is repeated at several different temperatures to determine the activation parameters (Ea, (\Delta)H(\ddagger), and (\Delta)S(\ddagger)) from the Arrhenius or Eyring plots.

Visualizing the Reaction Pathways and Workflow

SN2_Pathway Reactants This compound + Nu⁻ TS_SN2 [Nu···C···Cl]‡ (Trigonal Bipyramidal) Reactants->TS_SN2 Concerted Step Products 2-(1-Nucleoethyl)pyridine + Cl⁻ TS_SN2->Products caption Sₙ2 Reaction Pathway

Caption: Sₙ2 Reaction Pathway

SN1_Pathway Reactants This compound Intermediate Pyridyl-stabilized Carbocation + Cl⁻ Reactants->Intermediate Step 1: Ionization (RDS) Products 2-(1-Nucleoethyl)pyridine Intermediate->Products Step 2: Nucleophilic Attack caption Sₙ1 Reaction Pathway

Caption: Sₙ1 Reaction Pathway

Computational_Workflow Start Define Reactants and Pathways (SN1 vs. SN2) Geom_Opt Geometry Optimization (DFT: B3LYP/6-31G*) Start->Geom_Opt Freq_Calc Frequency Calculation (Confirm Stationary Points) Geom_Opt->Freq_Calc Solvation Incorporate Solvent Effects (PCM Model) Freq_Calc->Solvation Energy_Calc Single-Point Energy Calculation (B3LYP/6-311+G**) Solvation->Energy_Calc Analysis Analyze Activation and Reaction Free Energies Energy_Calc->Analysis caption Computational Study Workflow

Caption: Computational Study Workflow

Conclusion

The computational analysis of this compound's reaction mechanisms reveals a delicate balance between the S(_N)1 and S(_N)2 pathways, highly dependent on the solvent environment. While the pyridine moiety can stabilize a carbocation intermediate, favoring the S(_N)1 route in polar protic solvents, the concerted S(_N)2 mechanism is expected to dominate in polar aprotic media. This guide provides a foundational understanding and a methodological template for researchers to computationally and experimentally investigate such systems, enabling more precise control over reaction outcomes in the synthesis of complex pyridine-containing molecules. The presented hypothetical data serves as a valuable educational tool for understanding these fundamental mechanistic principles.

Comparative Biological Activities of 2-(Chloroalkyl)pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-(chloroalkyl)pyridine derivatives based on available experimental data. Due to a scarcity of publicly available data specifically on 2-(1-chloroethyl)pyridine derivatives, this guide broadens the scope to include various 2-(chloroalkyl)pyridine analogs to provide a more comprehensive overview.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties. The introduction of a chloroalkyl group at the 2-position can significantly influence the biological activity, creating compounds with potential therapeutic applications in oncology, infectious diseases, and inflammation management. This guide summarizes the reported biological activities, presents available quantitative data, and provides detailed experimental protocols for key assays.

Anticancer Activity

Derivatives of 2-(chloroalkyl)pyridine have been investigated for their potential as anticancer agents. The presence of the reactive chloroalkyl group can enable covalent interactions with biological macromolecules, a mechanism exploited by some classes of anticancer drugs.

A bioassay conducted by the National Toxicology Program on 2-(chloromethyl)pyridine hydrochloride did not find significant evidence of carcinogenic activity in rats or mice. However, this compound serves as a crucial intermediate in the synthesis of other molecules with potential biological activities.

Table 1: Summary of Anticancer Activity Data for 2-(Chloroalkyl)pyridine Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Activity MetricReported ValueReference
Pyridine N-oxidesPyridine N-oxides with a bis(2-chloroethyl)aminomethyl groupNot specifiedSynthesis for antitumor evaluationData not available[1]
2-(Chloromethyl)pyridine2-(Chloromethyl)pyridine hydrochlorideIn vivo (rats, mice)CarcinogenicityNo significant association with tumors[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to exponential growth phase cell_seeding 2. Seed cells into 96-well plates at a defined density cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compounds cell_seeding->compound_prep treatment 4. Treat cells with compounds and controls compound_prep->treatment incubation_24_72h 5. Incubate for 24-72 hours treatment->incubation_24_72h mtt_addition 6. Add MTT solution to each well incubation_24_72h->mtt_addition incubation_4h 7. Incubate for 2-4 hours (Formazan formation) mtt_addition->incubation_4h solubilization 8. Add solubilizing agent (e.g., DMSO, isopropanol) incubation_4h->solubilization read_absorbance 9. Measure absorbance at ~570 nm solubilization->read_absorbance calculate_viability 10. Calculate percentage cell viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(chloroalkyl)pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The antimicrobial potential of 2-(chloroalkyl)pyridine derivatives has also been explored. A study detailing the synthesis of bioactive compounds from 2-chloro-5-(chloromethyl)pyridine reported preliminary findings of antimicrobial and anti-malarial effects.

Table 2: Summary of Antimicrobial Activity Data for 2-(Chloroalkyl)pyridine Derivatives

Compound ClassSpecific Derivative(s)Target Organism(s)Activity MetricReported ValueReference
Hydrazone derivatives of 2-chloro-5-(hydrazinylmethyl)pyridineNot specifiedBacteria and malaria parasitesPreliminary biological activityPromising[3]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow for Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis compound_dilution 1. Prepare serial dilutions of test compounds in broth inoculation 3. Inoculate the wells of a 96-well plate compound_dilution->inoculation inoculum_prep 2. Prepare a standardized bacterial inoculum inoculum_prep->inoculation incubation_18_24h 4. Incubate for 18-24 hours at 37°C inoculation->incubation_18_24h visual_inspection 5. Visually inspect for turbidity incubation_18_24h->visual_inspection determine_mic 6. Determine the MIC visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of the 2-(chloroalkyl)pyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory and Analgesic Activity

While direct studies on the anti-inflammatory and analgesic activities of this compound derivatives are limited, the parent compound 2-(chloromethyl)pyridine has been used as an intermediate in the synthesis of compounds possessing such properties. This suggests that the 2-(chloroalkyl)pyridine scaffold could be a valuable starting point for the development of new anti-inflammatory and analgesic agents.

Signaling Pathways

The precise signaling pathways affected by 2-(chloroalkyl)pyridine derivatives are not well-documented. However, based on the activities of other pyridine derivatives, potential mechanisms of action in cancer could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Hypothesized Signaling Pathway Inhibition by Anticancer Pyridine Derivatives

Signaling_Pathway cluster_pathway Potential Cancer-Related Signaling Pathways RTK Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) PI3K PI3K/Akt/mTOR Pathway RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Proliferation Pyridine_Derivative 2-(Chloroalkyl)pyridine Derivative Pyridine_Derivative->RTK Inhibition Pyridine_Derivative->PI3K Inhibition Pyridine_Derivative->MAPK Inhibition

Caption: Potential signaling pathways targeted by anticancer pyridine derivatives.

Conclusion

The available data, while not extensive for the specific subclass of this compound derivatives, suggests that 2-(chloroalkyl)pyridines are a promising scaffold for the development of new therapeutic agents. Preliminary studies indicate potential anticancer, antimicrobial, and anti-malarial activities. Furthermore, their utility as intermediates in the synthesis of anti-inflammatory and analgesic compounds highlights the versatility of this chemical class.

Further research is warranted to synthesize and screen a broader range of this compound derivatives and other 2-(chloroalkyl)pyridine analogs to establish a clear structure-activity relationship and to elucidate their mechanisms of action. The experimental protocols provided in this guide offer a standardized approach for the comprehensive biological evaluation of these compounds, which will be crucial for advancing our understanding of their therapeutic potential. Researchers are encouraged to utilize these methodologies to generate robust and comparable data, thereby contributing to the collective knowledge of this interesting class of molecules.

References

A Comparative Spectroscopic Guide to 2-(1-Chloroethyl)pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(1-Chloroethyl)pyridine and its positional isomers, 3-(1-Chloroethyl)pyridine and 4-(1-Chloroethyl)pyridine. Due to the limited availability of direct experimental data for these specific compounds in public databases, this comparison is based on established spectroscopic principles and data from closely related analogues, namely chloromethylpyridines and chloropyridines. This guide will enable researchers to predict and interpret the spectroscopic features of these compounds, aiding in their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, key infrared (IR) absorption bands, and mass spectrometry (MS) fragmentation patterns for this compound and its isomers. These predictions are derived from the analysis of their structural analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
CompoundPyridine Ring Protons (ppm)-CH(Cl)CH₃ (ppm)-CH(Cl)CH₃ (ppm)
This compound δ ≈ 8.5 (d, H6), 7.7 (t, H4), 7.2-7.4 (m, H3, H5)≈ 5.1 (q)≈ 1.8 (d)
3-(1-Chloroethyl)pyridine δ ≈ 8.6 (s, H2), 8.5 (d, H6), 7.7 (d, H4), 7.3 (t, H5)≈ 5.0 (q)≈ 1.7 (d)
4-(1-Chloroethyl)pyridine δ ≈ 8.6 (d, H2, H6), 7.3 (d, H3, H5)≈ 5.0 (q)≈ 1.7 (d)

Rationale: The electron-withdrawing nature of the nitrogen atom deshields the α-protons (H2, H6) and to a lesser extent the γ-proton (H4) of the pyridine ring, resulting in downfield chemical shifts. The substituent at position 2 will have the most significant effect on the adjacent H3 and H6 protons. The quartet for the methine proton and the doublet for the methyl protons of the chloroethyl group are characteristic spin-spin coupling patterns.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
CompoundPyridine Ring Carbons (ppm)-CH(Cl)CH₃ (ppm)-CH(Cl)CH₃ (ppm)
This compound C2 ≈ 160, C6 ≈ 150, C4 ≈ 137, C3 ≈ 123, C5 ≈ 121≈ 60≈ 25
3-(1-Chloroethyl)pyridine C2 ≈ 151, C6 ≈ 148, C4 ≈ 135, C3 ≈ 138, C5 ≈ 124≈ 59≈ 24
4-(1-Chloroethyl)pyridine C2, C6 ≈ 150, C4 ≈ 148, C3, C5 ≈ 122≈ 59≈ 24

Rationale: The carbon atoms directly attached to the nitrogen (C2, C6) are significantly deshielded. The position of the chloroethyl substituent influences the chemical shifts of the surrounding carbon atoms. The methine carbon bearing the chlorine atom is expected in the 59-60 ppm range, while the methyl carbon will be significantly more shielded.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
CompoundC-H (Aromatic)C=C, C=N (Aromatic Ring)C-ClC-H (Aliphatic)
This compound ~3100-3000~1600-1450~800-600~2980-2850
3-(1-Chloroethyl)pyridine ~3100-3000~1600-1450~800-600~2980-2850
4-(1-Chloroethyl)pyridine ~3100-3000~1600-1450~800-600~2980-2850

Rationale: The IR spectra will be dominated by the characteristic vibrations of the pyridine ring. The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can be diagnostic for the substitution pattern. The C-Cl stretching frequency is also a key indicator.

Table 4: Mass Spectrometry (GC-MS) - Predicted Key Fragments (m/z)
CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-Cl]⁺Pyridyl fragment
This compound 141/143126/12810678, 92
3-(1-Chloroethyl)pyridine 141/143126/12810678, 92
4-(1-Chloroethyl)pyridine 141/143126/12810678, 92

Rationale: The mass spectra will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways include the loss of a methyl radical, a chlorine radical, and cleavage to form pyridyl-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR:

    • Instrument: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

    • Spectrum Acquisition:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Data Processing: The software automatically performs the background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC-MS Analysis:

    • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Speed: 2-3 scans/second.

    • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of the peak to determine the molecular weight and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • UV-Vis Spectrum Acquisition:

    • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

    • Spectrum Acquisition:

      • Wavelength Range: 200-400 nm.

      • Scan Speed: Medium.

    • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Syn_2 This compound NMR NMR Spectroscopy (¹H, ¹³C) Syn_2->NMR IR FT-IR Spectroscopy Syn_2->IR MS GC-Mass Spectrometry Syn_2->MS UV UV-Vis Spectroscopy Syn_2->UV Syn_3 3-(1-Chloroethyl)pyridine Syn_3->NMR Syn_3->IR Syn_3->MS Syn_3->UV Syn_4 4-(1-Chloroethyl)pyridine Syn_4->NMR Syn_4->IR Syn_4->MS Syn_4->UV Comp_NMR Compare Chemical Shifts & Coupling Patterns NMR->Comp_NMR Comp_IR Compare Vibrational Modes & Fingerprint Regions IR->Comp_IR Comp_MS Compare Fragmentation & Isotopic Patterns MS->Comp_MS Comp_UV Compare λmax UV->Comp_UV Conclusion Structural Elucidation & Isomer Differentiation Comp_NMR->Conclusion Comp_IR->Conclusion Comp_MS->Conclusion Comp_UV->Conclusion

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative determination of 2-(1-Chloroethyl)pyridine. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a framework for the validation of appropriate analytical techniques. This framework is based on established methods for structurally similar pyridine derivatives and adheres to the International Council for Harmonisation (ICH) guidelines.[1][2] The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are recommended for the analysis of pyridine derivatives.[3][4]

Comparison of Analytical Techniques

The choice of an analytical method for quantifying this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[3] Both GC and HPLC offer robust and reliable approaches.

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications
Gas Chromatography (GC) Separation is based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.Excellent for analyzing volatile impurities; high separation efficiency.[3]May not be suitable for thermally labile compounds; derivatization might be necessary for some analytes.Quantification of volatile impurities and residual solvents.
High-Performance Liquid Chromatography (HPLC) Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5]High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[5]Higher cost of instrumentation and solvents compared to some other methods.[5]Purity determination, assay for potency, stability testing, and impurity profiling.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.High sensitivity and specificity; capable of quantitating trace levels of impurities.[6][7]High cost and complexity of the instrumentation.[5]Trace level analysis of genotoxic impurities.[6][7]

Method Validation Workflow

A critical aspect of implementing any analytical method is validation, which ensures the method is reliable, reproducible, and fit for its intended purpose.[3] The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.[2]

ValidationWorkflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Reporting Reporting & Documentation SystemSuitability->Reporting

Caption: A typical workflow for analytical method validation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.[5] Below are hypothetical experimental protocols for GC and HPLC methods for the analysis of this compound, based on methods used for similar compounds.[3][5]

Gas Chromatography (GC) Method

Objective: To quantify this compound and related volatile impurities.

Instrumentation and Conditions:

ParameterSetting
Instrument Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 20:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector FID at 300 °C or MS (scan range 40-400 m/z)

Standard and Sample Preparation:

  • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.

  • Internal Standard: An internal standard may be added to both samples and standards to improve precision.[3]

Data Analysis:

  • For GC-FID, identify the peak corresponding to this compound based on its retention time. Create a calibration curve by plotting peak area against concentration.

  • For GC-MS, confirm the identity of the peak by its mass spectrum. Use the peak area of a characteristic ion for quantification.[3]

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity and assay of this compound.

Instrumentation and Conditions:

ParameterSetting
Instrument HPLC system with a UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and 0.01 M phosphate buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to bracket the expected sample concentration (e.g., 80-120% of the target concentration for assay).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a concentration similar to the standard solution.

Data Analysis:

  • Identify the peak for this compound by its retention time.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.[5]

Validation Parameters Summary

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[2] The values presented are hypothetical for the described methods.

Validation ParameterGC Method (Hypothetical Data)HPLC Method (Hypothetical Data)ICH Acceptance Criteria
Specificity No interference from blank/placebo at the retention time of the analyte.No interference from blank/placebo at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (r²) ≥ 0.999≥ 0.999Correlation coefficient should be close to 1.
Range 1 - 150 µg/mL80 - 120 µg/mL (Assay)The range is derived from linearity studies and depends on the intended application.[2]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results to the true value.[2]
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.0%Precision under the same operating conditions over a short interval of time.
- Intermediate Precision≤ 3.0%≤ 2.0%Precision within the same laboratory over different days, with different analysts, or on different equipment.
LOD 0.3 µg/mL0.1 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ 1.0 µg/mL0.3 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in flow rate, oven temperature, etc.Unaffected by minor changes in mobile phase composition, pH, flow rate, etc.The ability of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

The following diagram illustrates a generalized experimental workflow for the chromatographic analysis of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare Standard Solutions StandardInjection Inject Standards StandardPrep->StandardInjection SamplePrep Prepare Sample Solutions SampleInjection Inject Samples SamplePrep->SampleInjection SystemEquilibration Equilibrate Chromatographic System BlankInjection Inject Blank SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection PeakIntegration Integrate Peaks StandardInjection->PeakIntegration SampleInjection->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: A generalized workflow for chromatographic analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(1-Chloroethyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(1-Chloroethyl)pyridine, ensuring the protection of personnel and the environment.

Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following PPE is worn to minimize exposure:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling outside of a certified chemical fume hood or in case of a spill.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[4]

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS guidelines. Store the waste container away from incompatible materials such as strong oxidizing agents and strong acids to prevent hazardous reactions.[5]

2. Spill Management: In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.

  • Incineration: High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Identify Waste (Unused reagent, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C Proceed with Collection D Transfer Waste to Container (Minimize Splashing) C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F K Contact Institutional EHS F->K Container Full or Experiment Complete G Spill Occurs H Evacuate & Ventilate Area G->H I Contain with Inert Absorbent H->I J Collect Spill Debris into Hazardous Waste Container I->J J->F After Cleanup L Arrange for Professional Waste Pickup K->L M Document Waste Disposal L->M

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 2-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 2-(1-Chloroethyl)pyridine

Disclaimer: This document provides safety and handling guidelines based on available data for structurally similar compounds, such as 2-chloropyridine and other chlorinated pyridine derivatives. This compound is a reactive chemical and should be handled with extreme caution by trained professionals only. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive information.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound and its analogs are considered hazardous materials. Based on data for similar compounds, the primary hazards include acute toxicity, skin and eye damage, and potential for sensitization.[1][2]

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4]
Acute Toxicity, DermalCategory 1 / 2H310: Fatal in contact with skin.[3][4]
Acute Toxicity, InhalationCategory 1 / 2H330: Fatal if inhaled.[3][4]
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[3][4]
Skin SensitizationMay cause sensitization by skin contact.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[3][4]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life.[3]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.[3][4]

Note: This table is a composite based on data for 2-chloropyridine and 2-chloro-5-(chloromethyl)pyridine. The actual classification for this compound may vary.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical defense against exposure. A hazard assessment should be conducted for specific laboratory operations to ensure the highest level of protection.[5]

Table 2: Recommended Personal Protective Equipment

Body PartPPE TypeStandard/Specification
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must be worn at all times.[6] A face shield must be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[3][5][6]
Hands Chemically Resistant GlovesButyl rubber or PVC gloves are recommended.[1][7] Nitrile gloves are not recommended for prolonged contact.[7] Always check the manufacturer's glove compatibility chart. Double gloving is advised for added protection.
Body Flame-Resistant Lab CoatA fully-buttoned, flame-resistant lab coat is mandatory.[6][7]
Body (extended) Chemical-Resistant Apron/CoverallsA PVC apron or chemical-resistant coveralls should be worn over the lab coat during bulk transfers or when there is a high risk of splashing.[1][8]
Respiratory Respirator (if required)All work must be conducted in a certified chemical fume hood.[7] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges is necessary. Personnel must be fit-tested and trained for respirator use.[7]
Feet Closed-Toed ShoesShoes must be made of a non-porous material and cover the entire foot.[6]
Operational Plans: Handling and Storage

Strict adherence to handling and storage protocols is essential to prevent exposure and accidents.

All manipulations involving this compound must be performed within a properly functioning and certified laboratory chemical fume hood.[7]

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE: Don all required PPE as listed in Table 2.

  • Chemical Transport: Transport the chemical in a secondary, shatterproof container.

  • Dispensing: Ground and secure containers when dispensing or pouring the product to prevent static discharge.[4] Use only compatible tools and equipment.

  • Post-Handling: After use, ensure the container is tightly sealed.[3][7]

  • Decontamination: Clean the work area thoroughly.

  • Doffing PPE: Remove PPE carefully to avoid contaminating skin. Wash hands and forearms thoroughly with soap and water after removing gloves.[1][3]

Improper storage can lead to degradation of the chemical and create hazardous conditions.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[7][9]

  • Container: Keep the container tightly closed and clearly labeled.[3][7]

  • Incompatibilities: Store segregated from incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and bases.[7]

  • Ignition Sources: Store away from heat, sparks, open flames, and direct sunlight.[7]

Emergency and Disposal Plans

Immediate and correct response to a spill is critical to minimize harm.

Minor Spill (<100 mL, inside a fume hood):

  • Alert: Alert personnel in the immediate area.

  • Contain: Use an inert, dry absorbent material (e.g., vermiculite, sand) to contain the spill.[7]

  • Absorb: Carefully absorb the spilled liquid.

  • Collect: Place the absorbent material into a sealable, compatible waste container.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label & Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the protocol in Section 4.2.

Major Spill (>100 mL or outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory and secure the area.[3][7]

  • Alert: Notify your supervisor and institutional Environmental Health & Safety (EH&S) department. Call 911 if there is a fire, injury, or significant risk to personnel.[7]

  • Ventilate: If safe to do so, ensure the area is ventilated.

  • Do Not Attempt Cleanup: Only personnel trained and equipped for hazardous spill response should handle major spills.[7]

Chemical waste must be handled in accordance with all local, state, and federal regulations.[1][10]

Step-by-Step Disposal Procedure:

  • Collection: Collect all waste containing this compound (including contaminated absorbents, PPE, and empty containers) in a dedicated, sealed, and airtight waste container made of compatible material.[1][7]

  • Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7] The label must clearly identify the contents.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[7]

  • Request Pickup: When the container is full or no longer in use, complete a chemical waste collection request form through your institution's EH&S department.[7]

  • Prohibition: NEVER dispose of this chemical down the drain or in regular trash.[9][11]

First Aid Measures

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion DO NOT induce vomiting. [3][4] Never give anything by mouth to an unconscious person.[3][4] Rinse mouth with water. Seek immediate medical attention.[3]

Visual Workflows

The following diagrams illustrate key safety and handling workflows.

SafeHandlingWorkflow prep 1. Preparation (Verify Fume Hood, Clear Area) ppe 2. Don PPE (Gloves, Goggles, Face Shield, Lab Coat) prep->ppe handle 3. Chemical Handling (Dispense in Fume Hood) ppe->handle cleanup 4. Post-Handling Cleanup (Seal Container, Decontaminate Area) handle->cleanup doff 5. Doff PPE & Wash Hands cleanup->doff end Procedure Complete doff->end

Caption: Workflow for safely handling this compound.

Caption: Decision workflow for responding to a chemical spill.

WasteDisposalWorkflow collect 1. Collect Waste (Chemical, Contaminated PPE, etc.) container 2. Use Designated Container (Airtight, Compatible, Sealed) collect->container label 3. Label Immediately ('Hazardous Waste' + Contents) container->label store 4. Store in Accumulation Area label->store request 5. Request EH&S Pickup store->request end Proper Disposal request->end

Caption: Procedural workflow for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.